Bis(4-isocyanatocyclohexyl)methane
Description
Historical Context and Significance of Aliphatic Diisocyanates in Polymer Chemistry
The journey of polyurethanes began with the discovery of isocyanates in the mid-19th century, followed by Otto Bayer's pioneering work in producing polyurethanes in 1932. nih.gov This opened the door to a versatile class of polymers. nih.gov Isocyanates are broadly categorized into aromatic and aliphatic types. While aromatic diisocyanates were initially more common, the development of aliphatic diisocyanates (ADIs) marked a significant advancement in polyurethane technology. americanchemistry.commdpi.com
ADIs, such as H12MDI, hexamethylene diisocyanate (HDI), and isophorone (B1672270) diisocyanate (IPDI), are considered specialty chemicals used in smaller volumes compared to their aromatic counterparts. americanchemistry.com Their primary advantage lies in their superior light stability and resistance to weathering. americanchemistry.comroyalsocietypublishing.org Unlike aromatic-based polyurethanes which can yellow and degrade upon exposure to UV radiation, materials made from ADIs maintain their color and mechanical integrity, making them ideal for durable coatings, adhesives, sealants, and elastomers for exterior applications. americanchemistry.comamericanchemistry.com This has made them indispensable in industries like automotive, aerospace, and construction, where long-term performance and aesthetic stability are critical. americanchemistry.com
Unique Structural Attributes of H12MDI and Their Implications for Polymer Design
The distinct three-dimensional structure of H12MDI is central to its performance in polymer systems. The presence of the cycloaliphatic rings, as opposed to aromatic rings, is the primary reason for its enhanced light stability. royalsocietypublishing.org H12MDI exists as a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis. smolecule.com The relative proportion of these stereoisomers significantly influences the packing efficiency and the degree of phase separation in the resulting polyurethane. mit.edu
Research indicates that a higher content of the trans-trans isomer leads to more ordered crystalline domains within the polymer structure. mit.edu This enhanced packing results in polyurethanes with greater tensile strength and hardness. mit.edu The specific isomer composition can, therefore, be tailored to achieve desired mechanical properties in the final material. mit.eduresearchgate.net For instance, polyurethanes synthesized with H12MDI rich in the trans-trans isomer exhibit a notable increase in both Young's modulus and elongation at break. mit.eduresearchgate.net The reactivity of the isocyanate groups in H12MDI with polyols forms the urethane (B1682113) linkages that constitute the "hard segments" of the polyurethane block copolymer. These hard segments, in turn, contribute to the material's strength and rigidity. royalsocietypublishing.org
Table 1: Physical and Chemical Properties of Bis(4-isocyanatocyclohexyl)methane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H22N2O2 | nih.gov |
| Molecular Weight | 262.35 g/mol | nih.gov |
| Appearance | Clear, colorless to light-yellow liquid | nih.gov |
| Density | 1.066 g/cm³ at 25°C | smolecule.comchemicalbook.com |
| Boiling Point | ~168°C at 1.5 mmHg | smolecule.com |
| Refractive Index | 1.4970 at 20°C | nih.gov |
| Solubility | Soluble in acetone; reacts with water and alcohol | chemicalbook.com |
Overview of Key Research Domains for H12MDI-Based Systems
The unique properties of H12MDI have established it as a critical component in several key research and application domains. Its primary use is in the formulation of high-performance polyurethane products where durability and stability are paramount. americanchemistry.comsanyingpu.com
Coatings, Adhesives, and Sealants: H12MDI-based polyurethanes are extensively used to create coatings with exceptional resistance to abrasion, chemicals, and UV degradation. americanchemistry.comresearchgate.net These are applied in demanding environments such as automotive refinishing, aerospace, and protective coatings for infrastructure like bridges. americanchemistry.com Similarly, adhesives and sealants formulated with H12MDI offer strong, durable bonds for various industrial applications. sanyingpu.com
Elastomers and Thermoplastic Polyurethanes (TPUs): H12MDI is a building block for thermoplastic polyurethanes (TPUs) and other elastomers. researchgate.netamericanchemistry.com These materials exhibit a combination of flexibility, strength, and light stability that makes them superior to many MDI-based TPUs for certain applications. researchgate.net Research has shown that the mechanical properties of these elastomers, such as Young's modulus and elongation at break, can be systematically varied by adjusting the hard segment content, which is derived from the diisocyanate. researchgate.net
Biomedical Applications: The biocompatibility of H12MDI-based polyurethanes has opened up a significant research area in the medical field. These materials are being investigated for use in medical devices, surgical implants, and drug delivery systems. Their tailored mechanical properties and ability to be engineered for controlled degradation are particularly advantageous in these applications.
The performance of H12MDI-based polyurethanes is a result of the microphase separation between the soft segments (typically a polyol) and the hard segments (formed by H12MDI and a chain extender). nih.gov The degree of this phase separation, which can be influenced by the molecular weight of the polyol and the isomer composition of the H12MDI, dictates the final thermal and mechanical properties of the polymer. researchgate.netnih.gov
Table 2: Selected Research Findings on Mechanical Properties of H12MDI-Based Polyurethanes
| Polymer System | Key Finding | Source |
|---|---|---|
| H12MDI-based TPUs vs. MDI-based TPUs | H12MDI-based TPUs exhibit superior light stability and biocompatibility. Ester-based TPUs show higher Young's modulus compared to ether-based counterparts. | researchgate.net |
| H12MDI-based Waterborne Polyurethanes (WBPUs) | A higher concentration of the trans-trans isomer of H12MDI can dramatically increase both Young's Modulus and Elongation at Break due to more efficient packing and improved phase separation. | mit.edu |
| Polysiloxane-Urethane Elastomers with varying H12MDI isomer content | Young's modulus increases with a higher hard segment content. The elastomer based on the symmetric CHDI was three times stiffer than one based on the asymmetric IPDI. | researchgate.net |
| Polyurethane Elastomers with varying PCL soft segment molecular weight | The degree of crystallinity of the synthesized polymers increased with an increase in the soft segment's chain length. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |
|---|---|---|
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InChI |
InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSJDCBLAPZEQ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |
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Molecular Formula |
C15H22N2O2 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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Related CAS |
156515-75-2, 62948-28-1 | |
| Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |
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| Record name | Dicyclohexylmethane diisocyanate homopolymer | |
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DSSTOX Substance ID |
DTXSID3027588, DTXSID30891145 | |
| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |
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| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |
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Molecular Weight |
262.35 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |
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| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
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Flash Point |
greater than 395 °F (NIOSH, 2023), >395 °F | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
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Solubility |
Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
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Vapor Pressure |
0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Color/Form |
Clear, colorless to light-yellow liquid | |
CAS No. |
5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | Hydrogenated MDI | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
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| Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |
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| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |
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| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |
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| Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |
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| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |
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| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |
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| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |
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| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |
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| Record name | 4,4'-methylenedicyclohexyl diisocyanate | |
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| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |
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| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS- | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |
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Melting Point |
less than 14 °F (NIOSH, 2023), <14 °F | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
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| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
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| Record name | Methylene bis(4-cyclohexylisocyanate) | |
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Synthetic Methodologies and Route Optimization for Bis 4 Isocyanatocyclohexyl Methane
Phosgenation-Based Synthesis Pathways of Bis(4-aminocyclohexyl)methane
The reaction of bis(4-aminocyclohexyl)methane with phosgene (B1210022) represents a conventional and widely utilized method for the production of bis(4-isocyanatocyclohexyl)methane. This process, while effective, involves the handling of highly toxic phosgene and necessitates precise control over reaction conditions to ensure high yield and purity.
Reaction Mechanisms and Intermediate Species Formation
CH₂(C₆H₁₀NH₂)₂ + 2COCl₂ → CH₂(C₆H₁₀NCO)₂ + 4HCl
Process Parameters Optimization for Yield and Purity
Achieving high yield and purity of this compound through phosgenation requires careful optimization of several process parameters. Key parameters include:
Temperature: The reaction temperature must be carefully controlled to balance the rate of reaction with the minimization of side-product formation. Temperatures typically range from 50 to 100°C.
Solvent: The choice of solvent is crucial. Non-polar solvents are generally preferred to minimize the hydrolysis of phosgene.
Phosgene Stoichiometry: An excess of phosgene is typically used to ensure the complete conversion of the amine groups to isocyanate groups.
Optimization of these parameters is essential for maximizing the yield, which can reach up to 92-95% in industrial settings, and for ensuring the high purity of the final product.
Industrial Adaptation and Scale-Up Considerations in Phosgenation
The industrial-scale production of this compound via phosgenation employs continuous-flow reactors to enhance efficiency and safety. The purification of the crude product is a critical step and is typically achieved through fractional distillation under reduced pressure (0.1–1 kPa) to separate the desired diisocyanate from oligomeric byproducts and unreacted starting materials. The transition from laboratory-scale synthesis to industrial production necessitates robust engineering controls to manage the hazards associated with phosgene and to ensure consistent product quality.
| Parameter | Laboratory Scale | Industrial Scale |
| Temperature | 60–80°C | 70–100°C |
| Pressure | Atmospheric | 0.5–1.5 bar |
| Phosgene Ratio | 2.2:1 | 2.5:1 |
| Yield | 85–90% | 92–95% |
| This table presents a comparison of typical phosgenation parameters at laboratory and industrial scales. |
Catalytic Hydrogenation Routes from Aromatic Diisocyanate Precursors
An alternative and increasingly important synthetic route to this compound involves the catalytic hydrogenation of its aromatic analogue, methylene (B1212753) diphenyl diisocyanate (MDI). wikipedia.org This method offers advantages in terms of avoiding the use of phosgene in the final step and providing a means to control the isomeric composition of the product.
Mechanism of Hydrogenation and Catalytic Systems (e.g., Ruthenium, Rhodium, Palladium-based)
The hydrogenation of MDI to this compound involves the reduction of the aromatic rings to cyclohexane (B81311) rings. This transformation is carried out at elevated temperatures and pressures in the presence of a heterogeneous catalyst. The mechanism involves the adsorption of the MDI molecule onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the aromatic rings. youtube.comyoutube.com
A variety of catalytic systems have been developed for this process, with catalysts based on noble metals such as ruthenium, rhodium, and palladium being the most effective. researchgate.netsigmaaldrich.comnih.govresearchgate.net
Ruthenium-based catalysts: These catalysts, often supported on materials like alumina (B75360) or carbon, are highly active for the hydrogenation of aromatic rings and are commonly used in industrial processes. researchgate.netresearchgate.netprepchem.com
Rhodium-based catalysts: Rhodium catalysts also exhibit high activity and can be particularly effective in achieving specific stereoisomer distributions. nih.govtcichemicals.comgoogle.com
Palladium-based catalysts: Palladium catalysts, typically supported on carbon, are known for their ability to influence the isomer distribution, often favoring the formation of specific isomers. sigmaaldrich.comgoogle.com
The choice of catalyst and support can significantly impact the reaction rate, selectivity, and the properties of the final product.
Isomer Control and Stereoisomer Specific Synthesis (e.g., Trans-Trans Isomer Content)
This compound exists as a mixture of three geometric stereoisomers: trans-trans, cis-trans, and cis-cis. industrialchemicals.gov.auwikipedia.org The ratio of these isomers has a profound effect on the physical properties and reactivity of the final product, and consequently on the properties of the polyurethanes derived from it.
The catalytic hydrogenation route offers a significant advantage in its ability to control the stereochemical outcome of the reaction. The choice of catalyst and reaction conditions can be tailored to favor the formation of a specific isomer. For instance, the use of palladium-based catalysts at around 120°C has been shown to reduce the content of the trans-trans isomer to between 5% and 15%. This level of control is crucial for producing diisocyanates with specific performance characteristics. For certain applications, a higher content of the trans-trans isomer is desirable, and processes have been developed to produce mixtures containing at least 90% of this isomer. google.com
| Catalyst | Trans-Trans Isomers (%) | Reaction Time (h) |
| Ru/Al₂O₃ | 25–30 | 12 |
| Pd/C | 5–15 | 18 |
| Rh₂O₃ | 20–25 | 10 |
| This table illustrates the impact of different catalysts on the trans-trans isomer distribution in the synthesis of this compound. |
Purification Techniques and Isomer Separation Methodologies (e.g., Fractional Distillation, Chromatography, Crystallization)
The purification of this compound (H12MDI) and the separation of its stereoisomers are critical steps for ensuring consistent product quality and tailoring the performance of end-use materials like polyurethanes. The commercial product is a mixture of three main geometric isomers: trans,trans, cis,trans, and cis,cis. The ratio of these isomers significantly influences the physical properties and reactivity of the diisocyanate. researchgate.netresearchgate.net Various laboratory and industrial techniques are employed to purify the crude product and, when necessary, to isolate or enrich specific isomers.
Fractional Distillation
Fractional distillation under reduced pressure is the primary industrial method for purifying H12MDI. google.comgoogle.com This process effectively separates the monomeric diisocyanate from less volatile oligomers, residual solvents, and by-products from the synthesis stage. The process typically involves heating the crude isocyanate mixture in a thin-film or falling-film evaporator, which allows the H12MDI to vaporize under high vacuum while minimizing thermal degradation. google.comgoogle.com The vapor is then condensed to yield the purified isocyanate. Literature describes distillation conditions operating at temperatures between 100°C and 300°C and pressures from 0.5 to 20 mbar. google.com
Crystallization
Fractional crystallization is a key technique for separating the stereoisomers of H12MDI. researchgate.netresearchgate.net This method leverages the differences in the physical properties, such as melting points and solubilities, of the various isomers. The trans,trans isomer, due to its higher symmetry, allows for more ordered packing in the crystal lattice, leading to distinct thermal behavior compared to the cis,trans and cis,cis isomers. researchgate.net By carefully controlling temperature and solvent conditions, it is possible to selectively crystallize and enrich the trans,trans isomer from the commercial mixture. researchgate.netresearchgate.net The effectiveness of the separation is often confirmed using analytical methods like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the isomer content in the resulting fractions. researchgate.netresearchgate.net
Chromatography
While fractional distillation is standard for bulk purification, chromatographic methods offer high-resolution separation for analytical purposes and potentially for producing high-purity isomer standards. High-performance liquid chromatography (HPLC) is a powerful tool for analyzing the purity and isomer distribution of H12MDI. nih.gov For preparative separations, techniques like centrifugal partition chromatography, a form of liquid-liquid chromatography, have been shown to be effective in purifying natural products and could be adapted for isocyanate separation. mdpi.com Though less common for industrial-scale isocyanate purification, specialized chromatographic methods like weak partitioning chromatography are used in related fields for purifying complex biomolecules and could conceptually be applied. nih.gov
| Technique | Primary Purpose | Description | Key Parameters | Supporting Evidence |
|---|---|---|---|---|
| Fractional Distillation | Bulk Purification | Separates H12MDI from non-volatile impurities (e.g., oligomers) based on boiling point differences under reduced pressure to prevent thermal decomposition. google.comgoogle.com | Temperature: 100-300°C Pressure: 0.5-20 mbar | google.com |
| Fractional Crystallization | Isomer Separation/Enrichment | Separates stereoisomers (trans,trans, cis,trans, cis,cis) based on differences in their crystallization behavior and solubility. researchgate.netresearchgate.net Particularly effective for enriching the trans,trans isomer. researchgate.net | Temperature Solvent System Cooling Rate | researchgate.netresearchgate.net |
| Chromatography (e.g., HPLC) | Analytical Quantification & High-Purity Separation | Separates components based on their differential partitioning between a stationary phase and a mobile phase. nih.gov Used to determine purity and isomer ratios. researchgate.net | Stationary Phase Mobile Phase Composition Flow Rate Detection Method | researchgate.netnih.gov |
Comparative Analysis of Synthesis Routes for H12MDI
The manufacturing route for H12MDI is a critical determinant of its economic viability, product quality, and environmental footprint. The analysis involves comparing the traditional phosgenation process with emerging, greener alternatives.
Efficiency and Selectivity Considerations in H12MDI Production
The conventional and most widely used industrial synthesis of H12MDI involves the hydrogenation of methylene diphenyl diamine (MDA) to produce bis(4-aminocyclohexyl)methane (PACM), followed by the phosgenation of PACM. While highly efficient, this route presents challenges related to selectivity and the use of hazardous materials.
Phosgenation Route: The reaction of PACM with phosgene is a well-established process that can achieve high yields. google.comgoogle.com However, the process is not perfectly selective. Side reactions can lead to the formation of by-products such as ureas, carbamoyl (B1232498) chlorides, and oligomeric species, which must be removed during purification. google.com
The stereochemical composition of the final H12MDI product is largely determined by the isomer ratio of the PACM precursor. The hydrogenation of MDA yields a mixture of trans,trans, cis,trans, and cis,cis isomers of PACM. Controlling the hydrogenation conditions (catalyst, temperature, pressure) can influence this isomer ratio to some extent, which in turn affects the properties of the resulting H12MDI and the polyurethanes derived from it. researchgate.net For instance, a higher content of the symmetric trans,trans isomer can lead to polyurethanes with more ordered hard segments, affecting mechanical and thermal properties. researchgate.netresearchgate.net
Integration of Green Chemistry Principles in H12MDI Synthesis
Growing environmental concerns have spurred research into more sustainable methods for producing isocyanates, including H12MDI. ulprospector.com These efforts focus on replacing hazardous reagents like phosgene and utilizing renewable feedstocks.
Phosgene-Free Routes: Several phosgene-free pathways to isocyanates are being explored, which could be applied to H12MDI synthesis. researchgate.net These methods align with green chemistry principles by avoiding highly toxic and corrosive phosgene gas. Key alternative routes include:
Reductive Carbonylation: This method involves the carbonylation of nitro-compounds. For H12MDI, this would entail the reductive carbonylation of the corresponding dinitro-cycloaliphatic precursor. researchgate.net
Thermal Decomposition of Carbamates: Isocyanates can be generated by the thermal decomposition of carbamates, which can be synthesized from amines, urea (B33335), and alcohols without using phosgene. researchgate.net
The Lossen Rearrangement: This involves the rearrangement of hydroxamic acids or their derivatives to form isocyanates. researchgate.net
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Method: A promising room-temperature, phosgene-free protocol uses Boc₂O in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to convert amines into isocyanates. nih.gov This has been demonstrated for the synthesis of other novel bio-based diisocyanates. nih.gov
Bio-based Feedstocks: A key principle of green chemistry is the use of renewable resources. nih.gov While H12MDI is traditionally derived from petroleum-based feedstocks, the broader polyurethane industry is seeing a shift towards bio-based polyols and, more recently, bio-based isocyanates. ulprospector.comnih.gov For example, p-menthane-1,8-diisocyanate (PMDI) has been synthesized from turpentine, a natural resource. nih.gov Applying this principle to H12MDI would involve developing pathways from bio-derived cyclohexanes or their precursors.
| Synthesis Route | Key Reagents | Advantages | Disadvantages | Green Chemistry Alignment |
|---|---|---|---|---|
| Conventional Phosgenation | Bis(4-aminocyclohexyl)methane (PACM), Phosgene (COCl₂) | High yield, well-established industrial process. google.comgoogle.com | Uses highly toxic and corrosive phosgene; formation of chlorinated by-products; energy-intensive purification. researchgate.net | Low |
| Phosgene-Free (e.g., Carbamate Decomposition) | PACM, Urea, Alcohols, Carbonylating agents (e.g., DMC) | Avoids phosgene; potentially reduces hazardous by-products. researchgate.net | Often requires high temperatures (>250°C); may require specialized catalysts; may have lower yields than phosgenation. researchgate.net | Medium to High |
| Phosgene-Free (e.g., Reductive Carbonylation) | Dinitro-cycloaliphatic precursor, Carbon Monoxide (CO), Catalyst | Avoids phosgene; utilizes different starting materials. researchgate.net | Requires high pressure and temperature; catalyst cost and recovery can be an issue. researchgate.net | Medium |
| Potential Future Bio-Based Routes | Bio-derived diamines, Phosgene-free reagents (e.g., Boc₂O) | Utilizes renewable feedstocks; reduces reliance on petroleum; avoids phosgene. nih.gov | Currently in research/development stages; economic viability and scalability are unproven. nih.gov | High |
Reactivity and Reaction Mechanisms of Bis 4 Isocyanatocyclohexyl Methane
Isocyanate Group Reaction Kinetics and Mechanisms
The reactivity of the isocyanate (-NCO) groups in Bis(4-isocyanatocyclohexyl)methane is central to its application in polymer chemistry. These groups readily react with nucleophiles, most notably compounds containing hydroxyl and amine functionalities.
The reaction between this compound and compounds containing hydroxyl groups, such as alcohols and polyols, results in the formation of urethane (B1682113) linkages. This reaction is the foundation for the synthesis of polyurethanes. The general reaction can be represented as:
R-NCO + R'-OH → R-NH-CO-O-R'
The mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group. Quantum chemical calculations have indicated that this reaction proceeds through a four-membered cyclic transition state, which then collapses to form the stable urethane product. smolecule.com
The rate of this reaction is influenced by several factors, including the structure of the alcohol. Primary alcohols exhibit the highest reactivity, followed by secondary and then tertiary alcohols. This trend is primarily attributed to steric hindrance around the hydroxyl group, which can impede its approach to the isocyanate group. smolecule.com The reaction rate can decrease by a factor of 3 to 4 when moving from a primary to a secondary alcohol. smolecule.com
The reaction between this compound and polyols, which possess multiple hydroxyl groups, is crucial for creating cross-linked polyurethane networks. The reactivity in this case is dependent on the number, type (primary, secondary, or tertiary), and spatial arrangement of the hydroxyl groups, as well as the molecular weight of the polyol. smolecule.com
The reaction between this compound and hydroxyl groups can be significantly accelerated by the use of catalysts. smolecule.com Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. youtube.comnagwa.comyoutube.com Common catalysts for this reaction include tertiary amines and organometallic compounds, with dibutyltin (B87310) dilaurate being a prominent example. smolecule.com
These catalysts function by forming a complex with either the isocyanate or the alcohol. This complex formation increases the electrophilicity of the isocyanate's carbon atom or the nucleophilicity of the alcohol's oxygen atom, making the reaction more favorable. smolecule.com
The concentration of the catalyst plays a critical role in the reaction kinetics. researchgate.net Increasing the catalyst concentration generally leads to a higher reaction rate by providing more active sites for the reactants. nagwa.comresearchgate.net However, there is often an optimal concentration beyond which further increases may not significantly improve the rate and could even have adverse effects. researchgate.net The choice and concentration of a catalyst can also influence the selectivity of the reaction, which is crucial for controlling the final properties of the polyurethane. nih.gov
Table 1: Common Catalysts for Urethane Formation
| Catalyst Type | Example(s) | Mechanism of Action |
|---|---|---|
| Tertiary Amines | Triethylamine, DABCO | Forms a complex with the isocyanate, increasing its electrophilicity. |
The choice of solvent can have a significant impact on the reactivity of isocyanates. For base-catalyzed reactions of isocyanates with alcohols, it is recommended to use inert solvents. noaa.govnoaa.gov Performing such reactions without a solvent can sometimes lead to explosive violence. noaa.govnoaa.gov The solvent's polarity and its ability to solvate the reactants and transition state can influence the reaction rate.
Reaction with Amines and Urea (B33335) Formation Mechanisms
This compound reacts readily with primary and secondary amines to form urea linkages. This reaction is typically much faster than the reaction with alcohols and often proceeds rapidly at room temperature without the need for a catalyst. smolecule.com The general reaction is:
R-NCO + R'-NH₂ → R-NH-CO-NH-R'
The mechanism involves the nucleophilic attack of the highly nucleophilic nitrogen atom of the amine on the electrophilic carbon of the isocyanate group. smolecule.com The reaction kinetics generally follow second-order behavior. smolecule.com
Similar to the reaction with alcohols, the reactivity of amines is influenced by their structure. Primary amines react more rapidly than secondary amines due to reduced steric hindrance. smolecule.com This reaction is a key method for forming polyureas, a class of polymers known for their high strength and thermal stability. The reaction is typically carried out in a suitable solvent such as DMF, THF, or DCM at room temperature, and no base is required. commonorganicchemistry.com
Hydrolysis Reactions and Carbon Dioxide/Amine By-product Formation
This compound can undergo hydrolysis in the presence of water. noaa.gov This reaction is significant as it can be an undesirable side reaction during polyurethane synthesis if moisture is present. The hydrolysis reaction proceeds in two main steps. First, the isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then decomposes to yield an amine and carbon dioxide gas. smolecule.comnoaa.gov
R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
In the case of this compound, the final products are methylene (B1212753) bis(4-cyclohexylamine) and carbon dioxide. smolecule.com This reaction is exothermic and can be catalyzed by both acids and bases. smolecule.com Under acidic conditions, the isocyanate can be protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, the formation of more nucleophilic hydroxide (B78521) ions accelerates the attack on the isocyanate carbon. smolecule.com
The half-life for the hydrolysis of this compound in an aqueous environment is approximately 2 hours, indicating a relatively rapid reaction. smolecule.com Therefore, controlling moisture content is crucial during the processing and handling of this compound. smolecule.com
Investigation of Side Reactions and Their Mitigation Strategies
Besides the primary reactions with hydroxyl and amine groups, isocyanates can undergo several side reactions, which can affect the structure and properties of the final polymer. These side reactions are often more prevalent at higher temperatures and in the presence of certain catalysts.
One significant side reaction is the reaction of the isocyanate group with the urethane linkage formed during polymerization. This leads to the formation of an allophanate (B1242929) linkage. Similarly, the reaction of an isocyanate with a urea linkage results in a biuret (B89757) linkage. These cross-linking reactions can increase the rigidity and hardness of the resulting polymer but can also lead to premature gelling if not controlled.
Another potential side reaction is the trimerization of isocyanate groups to form a highly stable isocyanurate ring. This reaction is often catalyzed by specific catalysts and high temperatures.
Mitigation strategies for these side reactions include:
Temperature Control: Maintaining an optimal reaction temperature can minimize side reactions that have higher activation energies than the primary urethane or urea formation reactions.
Catalyst Selection: Choosing a catalyst that selectively promotes the desired reaction over side reactions is crucial. For instance, some catalysts have a higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.
Stoichiometry Control: Precise control over the ratio of isocyanate to hydroxyl or amine groups can help to ensure that all isocyanate groups are consumed in the primary reaction, leaving fewer available for side reactions.
Moisture Control: As discussed, preventing moisture contamination is essential to avoid the hydrolysis side reaction. smolecule.com
Incompatible reactants that can lead to vigorous exothermic reactions and the release of toxic gases include amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides. noaa.govmicrokat.gr Acids and bases can also initiate polymerization reactions. noaa.govcdc.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | Hydrogenated methylene diphenyl diisocyanate (HMDI), Dicyclohexylmethane 4,4'-diisocyanate |
| Dibutyltin dilaurate | DBTDL |
| Methylene bis(4-cyclohexylamine) | 4,4'-Diaminodicyclohexylmethane |
| Carbon dioxide | CO₂ |
| Triethylamine | |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO |
| Dimethylformamide | DMF |
| Tetrahydrofuran | THF |
Polymerization Science and Engineering of Bis 4 Isocyanatocyclohexyl Methane Based Systems
Polyurethane Synthesis Architectures
The synthesis of polyurethanes from H12MDI can be achieved through two primary methodologies: the prepolymerization method and the one-shot technique. The choice between these methods depends on the desired final properties of the polyurethane, processing requirements, and the specific polyols and chain extenders used.
The prepolymerization method is a two-step process that offers greater control over the polymer structure and final properties. In the first step, an isocyanate-terminated prepolymer is formed by reacting a stoichiometric excess of H12MDI with a polyol. google.com This prepolymer is then chain-extended in a second step by reacting it with a low molecular weight diol or diamine to form the final high molecular weight polyurethane. mdpi.com
This method allows for the modification of the hard segment and soft segment domains within the polyurethane structure, influencing properties such as hardness, elasticity, and thermal stability. nih.gov For instance, the molecular weight of the polyol used in the prepolymer stage significantly impacts the morphological behavior of the resulting polyurethane elastomers. nih.gov Studies have shown that increasing the molecular weight of the polyol, such as polycaprolactone (B3415563) diol, leads to enhanced microphase separation between the soft and hard segments. nih.gov
A key challenge with H12MDI-based prepolymers is their tendency to crystallize upon storage, which can lead to haziness and require preheating before use. google.com To mitigate this, one approach involves blending H12MDI with other isocyanates like isophorone (B1672270) diisocyanate (IPDI) during the prepolymerization process. google.com This strategy helps to reduce the crystallization tendency while maintaining the desirable weathering stability of H12MDI-based systems. google.com
The viscosity of the prepolymer is another critical factor, and it can be tailored by selecting an appropriate polyether polyol. google.com This allows for harmonized viscosity between the prepolymer and the polyol components, ensuring homogeneous mixing during the chain extension step. google.com
Table 1: Prepolymer Synthesis Parameters and their Effects
| Parameter | Variation | Effect on Prepolymer/Polyurethane |
| Polyol Type | Polyether vs. Polyester (B1180765) | Influences viscosity and final elastomer properties. google.com |
| Polyol Molecular Weight | 400 - 4000 g/mol | Affects microphase separation and crystallinity. nih.gov |
| Isocyanate Blending | H12MDI with IPDI | Reduces crystallization tendency of the prepolymer. google.com |
| Reaction Temperature | 60°C - 100°C | Controls reaction rate and prepolymer formation. nih.gov |
The one-shot polymerization technique is a more direct and often more economical method for producing polyurethanes. In this process, the diisocyanate (H12MDI), polyol, and chain extender are all mixed together simultaneously and react in a single step to form the final polymer. mdpi.comresearchgate.net This method can be performed without the use of solvents, making it an environmentally friendly option. mdpi.comnih.gov
Solvent-free one-shot polymerization is particularly advantageous for producing thermoplastic polyurethanes (TPUs). mdpi.comnih.gov The process typically involves thoroughly mixing the polyol and chain extender, followed by the addition of H12MDI and a catalyst, such as dibutyltin (B87310) dilaurate. mdpi.com The mixture is then stirred and allowed to polymerize, often with a post-curing step at an elevated temperature to ensure complete reaction. researchgate.net
The properties of polyurethanes synthesized via the one-shot method are highly dependent on the molar ratio of the isocyanate to the hydroxyl groups ([NCO]/[OH] ratio) and the nature of the components. mdpi.comnih.gov For example, in the synthesis of bio-based TPUs using a bio-based polyether polyol and 1,4-butanediol (B3395766) (BDO) as a chain extender, the [NCO]/[OH] molar ratio significantly influences the degree of phase separation and the resulting mechanical properties. mdpi.comnih.gov
While the one-shot method is simpler, it offers less control over the polymer architecture compared to the prepolymer method. The reactivity of the different hydroxyl groups (from the polyol and the chain extender) with the isocyanate groups plays a crucial role in determining the final polymer structure and properties. Aliphatic diisocyanates like H12MDI are generally less reactive than their aromatic counterparts, which can necessitate the use of catalysts or higher reaction temperatures to achieve a reasonable reaction rate. evonik.com
Table 2: Comparison of Prepolymer and One-Shot Methods for H12MDI Polyurethanes
| Feature | Prepolymerization Method | One-Shot Polymerization Method |
| Process | Two-step (prepolymer formation, then chain extension) | Single-step (all components react simultaneously) |
| Control | High control over polymer architecture | Less control over polymer architecture |
| Complexity | More complex | Simpler and often more economical |
| Solvent Use | May use solvents | Can be solvent-free mdpi.comnih.gov |
| Applications | High-performance elastomers, coatings | Thermoplastic polyurethanes (TPUs) mdpi.comnih.gov |
Copolymerization Strategies with Diverse Polyols and Chain Extenders
The versatility of H12MDI-based polyurethanes stems from the ability to copolymerize it with a wide array of polyols and chain extenders. The selection of these components allows for the precise tailoring of the final polymer's properties, including its mechanical strength, flexibility, thermal stability, and biocompatibility.
Polyether polyols are frequently used in the synthesis of H12MDI-based polyurethanes due to their good hydrolytic stability, low-temperature flexibility, and microbial resistance. Common examples include poly(tetramethylene ether) glycol (PTMEG) and polypropylene (B1209903) glycol (PPG).
Polyurethanes synthesized from H12MDI and PTMEG exhibit a distinct microphase-separated structure, where the PTMEG forms the soft segment and the H12MDI and chain extender form the hard segment. researchgate.net The molecular weight of the PTMEG soft segment plays a significant role in the degree of phase separation; higher molecular weight PTMEG generally leads to a higher degree of microphase separation. researchgate.net This, in turn, affects the mechanical properties, with higher molecular weight polyether-based TPUs showing lower Young's modulus and higher elongation-at-break compared to their polyester-based counterparts. researchgate.net
In the context of waterborne poly(urethane-urea)s (WBPUs), H12MDI can be used in conjunction with PPG. researchgate.net The properties of these WBPUs, such as molecular weight and thermal and tensile properties, can be tuned by varying the composition of the diisocyanate, for example, by incorporating aromatic diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) alongside H12MDI. researchgate.net
The choice of polyether polyol can also influence the viscosity of the prepolymer in a prepolymerization process, which is an important consideration for processing and mixing. google.com
Polyester polyols, such as those derived from ε-caprolactone (e.g., polycaprolactone diol or PCL), are another important class of soft segments for H12MDI-based polyurethanes. nih.govnih.gov These polyurethanes often exhibit good mechanical properties and biodegradability, making them suitable for biomedical applications. nih.gov
The molecular weight of the polyester polyol has a profound effect on the properties of the final polyurethane. nih.gov In a study using PCL diols of varying molecular weights (400 to 4000 g/mol ), it was found that increasing the molecular weight of the PCL soft segment enhanced the extent of microphase separation and increased the degree of crystallinity. nih.gov This resulted in changes to the surface properties, with a gradual increase in the contact angle with water, indicating increased hydrophobicity. nih.gov
The synthesis of these polyurethanes can be carried out using the prepolymer method, where H12MDI is first reacted with the PCL diol, followed by chain extension with a diol like 1,6-hexanediol (B165255) (HDO). nih.gov The reaction is typically conducted at elevated temperatures (90-100 °C). nih.gov
The resulting poly(ester-urethane)s can range from elastomeric to plastic materials, depending on the molecular weight of the PCL soft segment and the crystallinity of the hard segment. nih.gov
Polycarbonate polyols are known for imparting excellent thermal stability, hydrolytic resistance, and mechanical properties to polyurethanes. When copolymerized with H12MDI, they create polyurethanes with a desirable combination of properties.
Segmented thermoplastic polyurethanes (STPUs) can be synthesized using H12MDI, a polycarbonate polyol as the soft segment, and a chain extender like 1,3-propanediol. researchgate.net The structure and properties of the polycarbonate polyol, such as being amorphous or semicrystalline, will influence the final properties of the polyurethane. researchgate.net For example, using an amorphous polycarbonate polyol like poly(hexamethylene-pentamethylene carbonate)diol results in polyurethanes with different phase separation behavior compared to those made with semicrystalline polyester polyols. researchgate.net
The isomer composition of H12MDI, specifically the content of the trans-trans isomer, also plays a crucial role. researchgate.net A higher content of the trans-trans isomer leads to more ordered hard domains, resulting in a better phase-separated structure in the polyurethane. researchgate.net This demonstrates the intricate interplay between the diisocyanate structure, the polyol type, and the resulting polymer morphology and properties.
Chain Extension Mechanisms with Diamines and Diols (e.g., 1,4-Butanediol, 2-methyl-1,5-diaminopentane)
The polymerization of bis(4-isocyanatocyclohexyl)methane (H12MDI) with diamines and diols is a cornerstone of polyurethane chemistry, leading to the formation of linear or cross-linked polymers with a wide range of properties. The fundamental reaction involves the addition of the active hydrogen on the amine or hydroxyl group to the isocyanate group of H12MDI, forming urea (B33335) or urethane (B1682113) linkages, respectively.
With diols , such as the commonly used 1,4-butanediol (BDO), the reaction proceeds to form polyurethane. gantrade.comtri-iso.com BDO is a linear diol that, when reacted with H12MDI, creates crystalline hard segment domains within the polyurethane structure. gantrade.com This microphase separation of hard and soft segments is crucial for the development of tough, elastomeric networks. gantrade.com The reaction between the primary hydroxyl groups of BDO and the isocyanate groups of H12MDI results in the formation of urethane linkages, extending the polymer chain. mdpi.com In thermoplastic polyurethanes (TPUs), these BDO-MDI domains are not cross-linked and can be melted for thermoplastic processing. gantrade.com
The reaction with diamines , such as 2-methyl-1,5-diaminopentane, leads to the formation of polyurea. The amine groups are generally more reactive than hydroxyl groups towards isocyanates. This reaction results in the formation of urea linkages. The use of diamines as chain extenders can significantly influence the morphology and mechanical properties of the resulting polymer. For instance, in poly(dimethylsiloxane)-based urea elastomers, the reaction of H12MDI with a diamine chain extender like 3-aminopropyl-terminated polydimethylsiloxane (B3030410) (APTMDS) leads to the formation of hard segments that can significantly affect the material's hysteresis behavior. mdpi.com
The general reactions can be summarized as follows:
With Diols (e.g., 1,4-Butanediol):
OCN-R-NCO + HO-R'-OH → [-O-R'-O-C(O)-NH-R-NH-C(O)-]n (Polyurethane)
With Diamines (e.g., 2-methyl-1,5-diaminopentane):
OCN-R-NCO + H2N-R''-NH2 → [-NH-R''-NH-C(O)-NH-R-NH-C(O)-]n (Polyurea)
Where R represents the this compound backbone, R' represents the diol backbone, and R'' represents the diamine backbone.
Network Formation and Advanced Curing Chemistries
Beyond simple linear chain extension, H12MDI-based systems can form complex three-dimensional networks through various curing chemistries. Network formation is essential for achieving high-performance materials with enhanced mechanical strength, thermal stability, and chemical resistance. mdpi.com
Cross-linking can be achieved by using reactants with a functionality greater than two. For instance, using a triol or a triamine as a chain extender, or by employing a triisocyanate, will lead to the formation of a cross-linked network. tudelft.nl
Advanced curing chemistries often involve reactions of the isocyanate group beyond the primary reaction with hydroxyl or amine groups. These can include:
Allophanate (B1242929) Formation: An isocyanate group can react with a urethane linkage to form an allophanate cross-link. This reaction typically occurs at elevated temperatures or in the presence of specific catalysts.
Biuret (B89757) Formation: Similarly, an isocyanate group can react with a urea linkage to form a biuret cross-link. This reaction also generally requires heat or catalysis.
Isocyanurate Formation (Trimerization): Three isocyanate groups can react with each other in the presence of a trimerization catalyst to form a highly stable, six-membered isocyanurate ring. nih.govresearchgate.net This trimerization reaction is an effective way to introduce a high degree of cross-linking and enhance the thermal stability of the resulting polymer network. nih.gov
These advanced curing reactions allow for the tailoring of polymer properties. For example, the formation of isocyanurate rings can produce rigid and thermally stable poly(urethane-isocyanurate) networks. nih.govresearchgate.net The extent of these side reactions can be controlled by factors such as temperature, catalyst selection, and the stoichiometry of the reactants. nih.gov
Kinetic Studies of H12MDI Polymerization Reactions
The kinetics of H12MDI polymerization are crucial for controlling the manufacturing process and achieving the desired material properties. The reaction rates are influenced by several factors, and various techniques are employed to monitor the polymerization progress in real-time.
Influence of Temperature, Concentration, and Catalyst on Reaction Kinetics
The rate of the isocyanate-hydroxyl or isocyanate-amine reaction is significantly affected by temperature, the concentration of reactants, and the presence of catalysts.
Temperature: Increasing the reaction temperature generally increases the reaction rate. gantrade.comnih.gov However, excessively high temperatures can lead to side reactions, such as allophanate and biuret formation, or even decomposition. nih.gov For some systems, a step-heating process is employed to control the reaction and curing. nih.gov
Concentration: The rate of polymerization is dependent on the concentration of the isocyanate and the active hydrogen-containing compound (diol or diamine). Higher concentrations generally lead to faster reaction rates.
Catalyst: Catalysts are often used to accelerate the polymerization reaction, especially for less reactive aliphatic isocyanates like H12MDI. gantrade.com Common catalysts for polyurethane formation include organotin compounds (e.g., dibutyltin dilaurate) and tertiary amines. cdc.govumn.edu The choice and concentration of the catalyst can have a profound impact on the reaction kinetics, influencing not only the primary urethane/urea formation but also the extent of side reactions like trimerization. umn.eduresearchgate.net The presence of a catalyst can also help to level off the reactivities of functional groups in asymmetric molecules. researchgate.net
| Factor | Influence on Reaction Kinetics | Key Findings |
| Temperature | Higher temperatures generally increase the reaction rate. gantrade.comnih.gov | Can promote side reactions like allophanate and biuret formation at elevated levels. nih.gov Step-heating can be used for better control. nih.gov |
| Concentration | Higher reactant concentrations lead to faster polymerization rates. | The reaction order can change with varying reactant ratios. nih.gov |
| Catalyst | Accelerates the rate of urethane and urea formation. gantrade.com | Organotin compounds and tertiary amines are common. cdc.govumn.edu Can influence the balance between primary reactions and side reactions like trimerization. umn.eduresearchgate.net |
In-situ Monitoring Techniques for Polymerization Progress
Real-time monitoring of the polymerization process is essential for understanding the reaction kinetics and ensuring consistent product quality. mt.com Several in-situ techniques are employed for this purpose:
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful and widely used technique for monitoring isocyanate reactions. mt.comresearchgate.netazom.com The progress of the reaction can be followed by monitoring the disappearance of the characteristic isocyanate (-NCO) absorption band, which appears as a sharp and isolated peak around 2250-2285 cm⁻¹. mdpi.com The formation of urethane or urea linkages can also be observed through the appearance of their characteristic absorption bands. mdpi.comresearchgate.net Fiber-optic FTIR probes allow for in-situ measurements in the reaction vessel. researchgate.net
Dielectric Analysis (DEA): This technique measures the changes in the dielectric properties (permittivity and loss factor) of the material as it cures. mdpi.com The mobility of ions and dipoles within the polymerizing medium changes as the viscosity increases and the network forms, providing information about the degree of cure. mdpi.com
Rheometry: This method tracks the change in viscosity and viscoelastic properties of the reaction mixture over time. The gel point, which is the transition from a liquid to a solid-like material, can be accurately determined.
Ultrasonication: This technique can be used to monitor the changes in the acoustic properties of the material during polymerization. nih.gov
These in-situ monitoring techniques provide valuable data for developing kinetic models, optimizing process parameters, and ensuring the final product meets the desired specifications. nih.govresearchgate.netfrontiersin.org
| Technique | Principle | Information Obtained |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. azom.com | Disappearance of the -NCO peak, formation of urethane/urea linkages. mdpi.comresearchgate.net |
| Dielectric Analysis (DEA) | Measures changes in the material's dielectric properties during curing. mdpi.com | Degree of cure, viscosity changes, gel point. mdpi.com |
| Rheometry | Measures the flow and deformation of the material. | Viscosity profile, gel point determination. |
| Ultrasonication | Measures changes in the propagation of ultrasonic waves through the material. nih.gov | Changes in modulus and density. |
Structure Property Relationships in Bis 4 Isocyanatocyclohexyl Methane Derived Polymers
Influence of Isomeric Purity (e.g., Trans-Trans Isomer Content) on Polymer Morphology
Bis(4-isocyanatocyclohexyl)methane (HMDI) exists as a mixture of geometric isomers: trans-trans, cis-trans, and cis-cis. The ratio of these isomers, particularly the content of the highly symmetric trans-trans isomer, significantly affects the morphology and properties of the resulting polyurethanes. A higher content of the trans-trans isomer promotes better packing and ordering of the hard segments. researchgate.netnih.gov
This increased ordering enhances microphase separation, leading to more defined hard domains. nih.gov The consequence of this improved morphology is an increase in the material's Young's modulus, hardness, and thermal stability. nih.gov Studies comparing polyurethanes based on HMDI with 97% trans-trans content versus 20% trans-trans content demonstrate that elastomers made from the purer isomer are harder, exhibit higher modulus at every elongation, and have greater ultimate elongation. researchgate.net For instance, a polyurethane based on 97% t,t-rMDI showed a Young's modulus of 22,000 psi, compared to 18,000 psi for one based on a C4-ether with lower isomer purity. researchgate.net
Hard Segment and Soft Segment Design and Their Impact on Microstructure
Segmented polyurethanes and polyurethane-ureas are block copolymers composed of alternating hard and soft segments. nih.govresearchgate.netmdpi.com The hard segments, formed by the reaction of a diisocyanate like HMDI and a low molecular weight chain extender (e.g., a diol or diamine), are rigid and can form strong intermolecular interactions. nih.govnih.gov The soft segments are typically flexible, long-chain polyols with low glass transition temperatures. nih.govresearchgate.net The thermodynamic incompatibility between these distinct segments is the primary driver for the polymer's unique microstructure. researchgate.net
Hydrogen bonding plays a crucial role in the formation and stability of hard domains. The N-H groups of the urethane (B1682113) or urea (B33335) linkages act as proton donors, while the carbonyl (C=O) groups act as proton acceptors, leading to strong intermolecular hydrogen bonds within the hard segments. nih.govmdpi.com These interactions promote hard segment aggregation and enhance the degree of phase separation. nih.govresearchgate.net The symmetry of the diisocyanate molecule also influences hydrogen bonding; isocyanates with good symmetry, like HMDI, can facilitate the formation of well-ordered hydrogen bonds. mdpi.com
Crystallinity, in either the hard or soft segments, can further define the polymer's morphology. Hard segment crystallinity, driven by the regular packing of the urethane groups, reinforces the hard domains. nih.gov In some cases, the soft segment itself can crystallize, which also impacts the material's properties. mdpi.com The degree of microphase separation is often estimated using techniques like Fourier Transform Infrared Spectroscopy (FTIR), which can distinguish between hydrogen-bonded and non-hydrogen-bonded carbonyl groups. researchgate.netresearchgate.net
The choice of the soft segment is a powerful tool for tailoring the morphology and properties of HMDI-based polyurethanes. Key parameters include the soft segment's molecular weight and its chemical nature (polarity).
Molecular Weight : Increasing the molecular weight of the soft segment generally leads to improved microphase separation. tubitak.gov.trrsc.org This is attributed to a lower entropy of mixing, as there are fewer covalent linkage points between the hard and soft segments for a given weight fraction. tubitak.gov.tr For poly(ethylene oxide) (PEO) based polyurethane-ureas with a constant 30% hard segment content, an increase in the PEO soft segment molecular weight from 2000 to 8000 g/mol resulted in an increase in the soft segment's glass transition temperature, indicating changes in the phase behavior. rsc.org
Type and Polarity : The polarity of the soft segment significantly influences its compatibility with the polar hard segment. nih.gov Non-polar soft segments like poly(dimethylsiloxane) (PDMS) or polyisobutylene (B167198) (PIB) lead to a high degree of microphase separation due to their large thermodynamic incompatibility with the polar hard segments. nih.govtubitak.gov.tr In contrast, more polar soft segments such as aliphatic polyethers, polyesters, or polycarbonates tend to exhibit more phase mixing due to competitive hydrogen bonding between the hard segments and the polar groups (e.g., ether, ester, or carbonate) in the soft segment. nih.govtubitak.gov.tr For example, as the number of methylene (B1212753) groups in a polyether soft segment increases, its polarity decreases, resulting in improved microphase separation. tubitak.gov.tr
Correlation Between Polymer Architecture and Macroscopic Performance
The microscopic features of HMDI-based polymers, such as the degree of phase separation, hard domain cohesion, and crystallinity, directly translate into their macroscopic mechanical performance. By carefully designing the polymer architecture, properties like strength, elasticity, and hardness can be precisely controlled.
The mechanical properties of polyurethanes derived from HMDI are highly dependent on the isomeric purity of the diisocyanate and the composition of the hard and soft segments.
Research has shown that using HMDI with a higher trans-trans isomer content (97% t,t-rMDI) results in polyurethanes with superior mechanical properties compared to those made with a lower purity (20% t,t-rMDI). researchgate.net The higher purity isomer yields materials that are harder, have a higher modulus, and greater elongation. researchgate.net For example, a polyurethane based on 97% t,t-rMDI and a C4-ether soft segment exhibited a tensile strength of 3686 psi and an ultimate elongation of 720%. researchgate.net
The choice of chain extender also has a profound impact. When a diamine extender like diethyltoluenediamine (B1605086) (DETDA) is used instead of a diol like 1,4-butanediol (B3395766) (XB), it forms urea linkages, resulting in polyurethane-ureas with significantly higher modulus and tensile strength, though often with reduced elongation. researchgate.net
The following interactive table summarizes the mechanical properties of C4-ether-based polyurethanes and polyurethane-ureas synthesized with HMDI of varying isomeric purity and different chain extenders.
Data sourced from a study on the mechanical properties of polyurethane and polyurethane/polyurea elastomers based on 4,4′-diisocyanatodicyclohexyl methane. researchgate.net
Other studies have also highlighted the high performance of HMDI-based systems. For instance, segmented poly(thiourethane-urethane)s based on HMDI and poly(ε-caprolactone)diol have been reported to achieve tensile strengths up to 43.26 MPa and hardness values up to 96.25 Shore A or 59.00 Shore D. researchgate.net Furthermore, HMDI-based polyurethanes demonstrate excellent adhesion properties, with one study reporting a lap shear strength of 7.9 MPa. mdpi.com These findings underscore the versatility of this compound in creating high-performance polymers with a wide range of tunable mechanical properties.
Thermal Stability and Degradation Mechanisms of H12MDI Polyurethanes
Polyurethanes derived from this compound (H12MDI) are noted for their thermal properties, which are influenced by the polymer's specific composition, including the type of polyol and the structure of the diisocyanate. The thermal stability of these materials is a critical factor in their processing and application.
The degradation of polyurethanes is a complex process, with the stability of the urethane linkage being a primary determinant. The thermal decomposition of urethane bonds is generally understood to be a dissociation back to the original isocyanate and alcohol. mdpi.com This process is reversible and temperature-dependent. For polyurethanes based on 4,4′-diphenylmethane diisocyanate (MDI), significant degradation is observed above 200°C. mdpi.com
In comparison, H12MDI-based polyurethanes exhibit distinct thermal behaviors. Studies have shown that the decomposition temperature of polyurethanes is related to the electron-donating ability of the group attached to the nitrogen in the urethane linkage. koreascience.kr Polyurethanes synthesized from H12MDI, along with other aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) and hexamethylene diisocyanate (HDI), show decomposition temperatures around 218-220°C. koreascience.kr This is higher than for polyurethanes based on toluene (B28343) diisocyanate (TDI) (199°C) but lower than those based on MDI (237°C). koreascience.kr
The nature of the soft segment also plays a crucial role. For instance, in polyurethane dispersions, the hard segments formed from urethane groups typically have lower thermal resistance than those formed from urea groups, with decomposition occurring at approximately 190-250°C and 270-290°C, respectively. The soft segment decomposition is observed at higher temperatures, around 400-430°C. researchgate.net The thermal stability can be enhanced by increasing the length of the glycol in the oligoester polyol, which forms the soft segment. researchgate.net
The table below summarizes the decomposition temperatures for polyurethanes derived from various diisocyanates, illustrating the relative thermal stability of H12MDI-based systems.
| Diisocyanate Type | Decomposition Temperature (°C) |
| Toluene Diisocyanate (TDI) | 199 |
| This compound (H12MDI) | 218-220 |
| Isophorone Diisocyanate (IPDI) | 218-220 |
| Hexamethylene Diisocyanate (HDI) | 218-220 |
| 4,4′-Diphenylmethane Diisocyanate (MDI) | 237 |
| Data sourced from a study on the hydrolysis of polyurethanes in a subcritical water medium. koreascience.kr |
Chemical and Solvent Resistance of H12MDI-based Polymers
Polyurethanes synthesized with H12MDI generally exhibit enhanced resistance to chemicals and solvents. smolecule.com This improved resistance is another key property that makes them suitable for high-performance applications in demanding environments.
The chemical resistance of a polyurethane elastomer is influenced by several factors, including the elastomer type, durometer (hardness), temperature, and the specific chemical agent. industrialspec.com H12MDI-based polyurethanes are noted for their excellent resistance to aqueous media. evonik.com Their aliphatic nature contributes to this durability.
The table below provides a general overview of the chemical resistance of polyurethane (PUR) elastomers to various classes of chemicals. It is important to note that specific performance can vary based on the exact formulation of the H12MDI polymer.
| Chemical Class | General Resistance of Polyurethane (PUR) |
| Acids, Dilute | Fair to Good |
| Acids, Concentrated | Poor to Fair |
| Alcohols (Aliphatic) | Good to Excellent |
| Aldehydes | Good |
| Alkalis, Dilute | Fair to Good |
| Alkalis, Concentrated | Poor to Fair |
| Esters | Poor to Fair |
| Ethers | Fair to Good |
| Hydrocarbons, Aromatic | Poor |
| Hydrocarbons, Halogenated | Poor |
| Ketones | Poor |
| Oils, Animal & Vegetable | Good to Excellent |
| Oils, Mineral | Good to Excellent |
| Water | Good to Excellent |
| This table provides a general guide. Specific resistance can vary. Testing under actual service conditions is recommended. industrialspec.comprepol.com |
Advanced Characterization Techniques for Bis 4 Isocyanatocyclohexyl Methane Based Polymers
Spectroscopic Analysis
Spectroscopic methods are fundamental in elucidating the chemical structure and intermolecular interactions within H12MDI-based polymers.
Fourier Transform Infrared Spectroscopy (FTIR) is extensively used to confirm the formation of polyurethane structures. Key spectral features include the disappearance of the isocyanate (-NCO) peak and the appearance of urethane (B1682113) (-NHCOO-) linkages. nih.gov The stretching vibration of the N-H group in the urethane linkage typically appears in the range of 3323–3328 cm⁻¹. nih.gov The urethane carbonyl (C=O) stretching vibration is observed between 1652–1725 cm⁻¹. nih.gov The presence of peaks around 2851–2935 cm⁻¹ corresponds to the symmetric and asymmetric stretching of –CH2– groups. nih.gov The successful synthesis of polyurethanes is confirmed by the appearance of –NH– peaks, indicating the complete reaction of the –NCO terminated prepolymers. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical structure of H12MDI-based polymers. It can be used to confirm the formation of urethane bonds and to characterize the different components of the polymer, such as the soft and hard segments. researchgate.netresearchgate.net For instance, in a study of H12MDI-based polyurethanes, ¹H NMR and ¹³C NMR were used to confirm the structure, with specific chemical shifts indicating the formation of urethane linkages. researchgate.net
Raman Spectroscopy complements FTIR analysis and is particularly useful for studying the non-polar bonds and symmetric vibrations within the polymer structure. It has been used in conjunction with FTIR to investigate the phase morphology and physical properties of polybutadiene-based polyurethanes. researchgate.net
Dynamic Infrared (IR) Dichroism is a specialized technique used to study the orientation and relaxation of different molecular segments in a polymer under a dynamic mechanical strain. This provides insights into the micro-phase separation and the behavior of hard and soft segments under stress.
Morphological Characterization
The morphology of H12MDI-based polymers, particularly the microphase separation between hard and soft segments, is critical to their mechanical properties.
Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of these polymers. mdpi.com SAXS provides information on the size, shape, and arrangement of the hard and soft domains, allowing for the characterization of the degree of phase separation. mdpi.comnih.gov In-situ SAXS can monitor the evolution of morphology in real-time during processes like stretching or temperature changes. numberanalytics.com
Atomic Force Microscopy (AFM) provides topographical images of the polymer surface, revealing the phase-separated morphology. mdpi.com In tapping mode AFM, the harder, crystalline domains appear as lighter regions, while the softer, amorphous domains appear darker. mdpi.com This technique allows for the visualization of the microphase separation and can show how it is influenced by factors like the molecular weight of the components. nih.govmdpi.com
Scanning Electron Microscopy (SEM) is used to observe the surface and fracture morphology of H12MDI-based polymers at a micro-scale. nih.gov SEM images can reveal details about the homogeneity of the microstructure and the presence of any defects. mdpi.com For example, SEM has been used to show that polyurethane elastomers with low molecular weight polycaprolactone (B3415563) (PCL) exhibit a clear, smooth, and homogeneous microstructure. mdpi.com
Thermal Analysis
Thermal analysis techniques are essential for determining the thermal stability and transitions of H12MDI-based polymers.
Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of the crystalline hard segments. researchgate.net These transitions provide information about the degree of phase separation and the thermal operating range of the material. For instance, the Tg of H12MDI-based polyhydroxyurethane copolymers has been shown to range from 44 to 66 °C. researchgate.net
Thermogravimetric Analysis (TGA) determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis identifies the onset of decomposition and provides information on the degradation mechanism. For example, TGA has shown that some H12MDI-based polyurethanes have decomposition temperatures in the range of 246–265 °C. researchgate.net
Dynamic Mechanical Thermal Analysis (DMTA) measures the viscoelastic properties of the polymer as a function of temperature and frequency. DMTA provides information on the storage modulus, loss modulus, and tan delta, which are related to the stiffness, energy dissipation, and damping characteristics of the material. This technique is particularly useful for identifying the glass transition and other relaxation processes within the polymer. mdpi.com
Rheological Studies of H12MDI Prepolymers and Polymer Melts
The study of the flow behavior of H12MDI prepolymers and polymer melts is crucial for understanding their processability. The viscosity of H12MDI is approximately 30 mPa·s at 25°C, which is a key parameter for handling and mixing. smolecule.com The rheological properties of polymer melts, such as viscosity and its dependence on shear rate and temperature, are important for processes like extrusion and injection molding. researchgate.net The presence of a high molecular weight fraction in a polymer melt can significantly affect its extensional rheology and facilitate the formation of oriented crystalline structures. dtu.dkresearchgate.netnih.gov
Molecular Weight Determination Techniques
The molecular weight and its distribution are fundamental properties of polymers that significantly influence their mechanical and physical characteristics. intertek.com
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. polymersolutions.comshimadzu.com GPC separates polymer molecules based on their size in solution. shimadzu.com This technique provides values for the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). sci-hub.se For H12MDI-based polymers, GPC is used to control the quality of the synthesized materials and to understand how molecular weight affects their final properties. intertek.comsci-hub.se It's important to optimize GPC conditions, such as the choice of columns and eluents, especially for cationic polymers, to obtain accurate results. nih.gov
X-ray Diffraction for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a key technique for analyzing the crystalline structure of H12MDI-based polymers. cern.ch XRD patterns can distinguish between amorphous and crystalline regions within the polymer. researchgate.net The presence of sharp peaks in an XRD diffractogram indicates a higher degree of crystallinity. researchgate.net For segmented polyurethanes, XRD can be used to describe the phase separation and the degree of crystallinity of the soft and hard segments. nih.govmdpi.com For example, in some H12MDI-based polyurethane elastomers, diffraction peaks observed in the range of 2θ = 11.12° were attributed to the hard segments. nih.gov The degree of crystallinity can be influenced by factors such as the molecular weight of the polyol used in the synthesis. nih.gov
Interactive Data Table: Key Characterization Findings for H12MDI-Based Polymers
| Technique | Parameter Measured | Typical Findings for H12MDI Polymers | Reference |
| FTIR | Functional Groups | -NCO disappearance, -NHCOO- formation (3323–3328 cm⁻¹ for N-H stretch, 1652–1725 cm⁻¹ for C=O stretch) | nih.gov |
| NMR | Chemical Structure | Confirmation of urethane linkages and component structures | researchgate.netresearchgate.net |
| AFM | Surface Morphology | Visualization of microphase separation with hard and soft domains | mdpi.com |
| SEM | Microstructure | Homogeneous and smooth surfaces in well-formed elastomers | mdpi.com |
| DSC | Thermal Transitions | Glass transition (Tg) of soft segments and melting (Tm) of hard segments | researchgate.net |
| TGA | Thermal Stability | Decomposition temperatures, indicating thermal robustness | researchgate.net |
| GPC/SEC | Molecular Weight | Determination of Mn, Mw, and PDI | polymersolutions.comsci-hub.se |
| XRD | Crystalline Structure | Identification of crystalline and amorphous phases, degree of crystallinity | nih.govresearchgate.net |
Computational and Theoretical Investigations of Bis 4 Isocyanatocyclohexyl Methane Systems
Quantum Chemical Calculations for Reactivity Prediction and Electronic Structure
Quantum chemistry, which applies the principles of quantum mechanics to chemical systems, is fundamental to understanding the electronic structure and reactivity of molecules like H12MDI. wikipedia.org By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons within the molecule, which governs its chemical behavior. wikipedia.orgyoutube.com
The reactivity of the isocyanate (-N=C=O) group in H12MDI is a key area of investigation. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the reaction between H12MDI and alcohols to form urethane (B1682113) linkages. These studies reveal that the reaction typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. smolecule.com High-level calculations have indicated that this interaction preferentially occurs across the N=C double bond rather than the C=O double bond of the isocyanate. smolecule.com
The electronic structure of H12MDI is characterized by the two cyclohexyl rings linked by a methylene (B1212753) bridge, with isocyanate groups at the para-positions of each ring. smolecule.com Unlike aromatic diisocyanates, the aliphatic nature of the cyclohexyl rings in H12MDI leads to different electronic properties, which in turn affects the reactivity of the isocyanate groups and the properties of the resulting polyurethanes, such as enhanced light stability. researchgate.net Quantum chemical studies can quantify these differences by calculating parameters like molecular orbital energies, charge distributions, and electrostatic potentials. These calculations help in understanding the influence of the molecule's isomeric forms (trans,trans; cis,trans; cis,cis) on its reactivity and the subsequent polymer structure.
Table 1: Calculated Electronic Properties of Isocyanate Functional Groups (Note: The following data is illustrative and based on typical findings from quantum chemical studies. Actual values can vary based on the level of theory and computational model used.)
| Property | Description | Typical Calculated Value/Trend |
|---|---|---|
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates higher electrophilicity. | The carbon atom of the NCO group is part of the LUMO, making it the primary site for nucleophilic attack. |
| Partial Atomic Charge (Carbonyl Carbon) | The localized charge on the carbon atom of the isocyanate group. | Significantly positive (δ+), confirming its high electrophilicity. |
| Reaction Energy Barrier (with Alcohol) | The energy required to reach the transition state for urethane formation. | Calculations help compare the reactivity of different isomers and the effect of catalysts. |
Molecular Dynamics Simulations of H12MDI Polymer Systems and Interfacial Phenomena
While quantum chemistry focuses on the electronic details of individual molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of large ensembles of atoms and molecules over time. researchgate.net MD simulations solve classical equations of motion for each atom in the system, allowing researchers to observe the evolution of polymer structures, their morphology, and their interactions at interfaces. researchgate.netmdpi.com
For H12MDI-based polyurethanes, MD simulations provide a "computational microscope" to visualize the complex three-dimensional arrangement of polymer chains. mdpi.com A key feature of these polyurethanes is microphase separation, where the "hard segments" (derived from H12MDI and a chain extender) and "soft segments" (derived from a polyol) separate into distinct domains. nih.gov MD simulations can model this process, showing how the rigid H12MDI-based hard segments aggregate due to hydrogen bonding between urethane groups, forming domains that act as physical crosslinks and give the material its strength. researchgate.netbohrium.com
These simulations are also invaluable for studying interfacial phenomena. For instance, in applications like coatings or biomedical implants, the interaction of the H12MDI-based polyurethane surface with its environment (e.g., water, biological molecules) is critical. MD simulations can model the surface energy, hydrophilicity/hydrophobicity, and the adsorption of molecules onto the polymer surface, providing insights that guide the development of materials with specific surface properties. nih.gov
Table 2: Insights from Molecular Dynamics Simulations of H12MDI Polyurethanes
| Phenomenon | Information Gained from MD Simulations | Impact on Material Properties |
|---|---|---|
| Microphase Separation | Size, shape, and distribution of hard and soft segment domains. nih.gov | Determines mechanical properties like hardness, elasticity, and tensile strength. researchgate.net |
| Hydrogen Bonding | Formation, lifetime, and network of hydrogen bonds within and between hard segments. bohrium.com | Crucial for the cohesion of hard domains and the overall thermal and mechanical stability. |
| Chain Conformation | Radius of gyration, end-to-end distance, and flexibility of polymer chains. | Influences viscosity, processability, and elastic properties. |
| Interfacial Behavior | Surface energy, contact angle with solvents, and molecular orientation at the surface. nih.gov | Governs adhesion, biocompatibility, and resistance to environmental factors. |
Theoretical Modeling of Polymerization Kinetics and Network Formation
The transformation of H12MDI monomers into a cross-linked polymer network is a complex process involving step-growth polymerization. Theoretical modeling of the kinetics of this process is essential for controlling the reaction and achieving desired material properties. These models can range from relatively simple kinetic equations to more complex computational frameworks that account for spatial and temporal variations in the reacting medium. cam.ac.uk
Kinetic models for H12MDI polymerization typically describe the rates of the primary reactions, such as the formation of urethane linkages between isocyanate groups and polyol hydroxyl groups. The models often incorporate the influence of catalysts, temperature, and the concentration of reactants. researchgate.net For instance, size-exclusion chromatography (SEC) data can be used to validate kinetic models that predict the evolution of molecular weight and the formation of different oligomeric species during the early stages of the reaction. researchgate.net
As the polymerization progresses, the viscosity of the system increases dramatically, and the reaction can become diffusion-controlled. More advanced models, such as those based on the First Shell Substitution Effect (FSSE), can be employed. cam.ac.uk These models consider that the reactivity of a functional group can change depending on the state of its neighboring groups. cam.ac.uk To simulate the formation of the final three-dimensional network, computational methods like Monte Carlo or graph theory-based simulations are used. cam.ac.uktudelft.nl These approaches can predict key network characteristics like the gel point (the onset of network formation), crosslink density, and the distribution of elastically active network chains, all of which are critical determinants of the final mechanical properties of the polyurethane.
Table 3: Approaches to Modeling H12MDI Polymerization
| Modeling Approach | Focus | Key Predictions |
|---|---|---|
| Classical Kinetic Models | Overall reaction rates and consumption of functional groups. | Monomer conversion over time, evolution of average molecular weight. scholarsportal.info |
| First Shell Substitution Effect (FSSE) Models | Changes in reactivity based on local chemical environment. cam.ac.uk | More accurate prediction of network evolution and monomer reactivity. cam.ac.uk |
| Monte Carlo / Graph Theory Simulations | Stochastic simulation of bond formation and network topology. cam.ac.uk | Gel point, crosslink density, presence of cycles and defects in the network. |
| Crystallization Kinetics Models (e.g., Avrami, Hay) | Modeling the kinetics of hard segment crystallization. birmingham.ac.uk | Rate and extent of crystallinity development, which affects mechanical properties. |
Predictive Models for Structure-Property Relationships in H12MDI-Derived Materials
A central goal of computational materials science is to predict the macroscopic properties of a material based on its chemical structure. For H12MDI-based polyurethanes, predictive models establishing these structure-property relationships are invaluable for materials design and reducing the need for extensive trial-and-error experimentation. researchgate.netuakron.edu
These models connect the molecular-level features of the polymer, such as the chemical nature of the soft segment, the hard segment content, and the degree of microphase separation, to macroscopic performance indicators like Young's modulus, tensile strength, hardness, and thermal stability. mdpi.commdpi.com For example, it has been shown that increasing the hard segment content in H12MDI-based polyurethanes generally leads to a linear increase in the Young's modulus and tensile strength. mdpi.com
Computational models can quantify these relationships. By systematically varying structural parameters in a series of simulations (e.g., changing the molecular weight of the polyol soft segment or the ratio of H12MDI), researchers can generate data to build quantitative structure-property relationship (QSPR) models. nih.gov These models often take the form of mathematical equations that can predict a specific property based on a set of structural descriptors. For example, the degree of phase separation, which can be estimated from MD simulations, is strongly correlated with the mechanical properties of the final material. researchgate.netmdpi.com The symmetry of the diisocyanate is also a critical factor; the specific isomer ratios of H12MDI influence the efficiency of hard segment packing and crystallinity, which directly impacts thermal and mechanical properties. mdpi.comwikimedia.org
Table 4: Structure-Property Relationships in H12MDI-Based Polyurethanes
| Structural Feature | Influence on Morphology | Predicted Effect on Macroscopic Properties |
|---|---|---|
| Hard Segment Content | Increases the volume fraction and connectivity of hard domains. mdpi.com | Increases hardness, Young's modulus, and tensile strength. mdpi.com |
| H12MDI Isomer Ratio (e.g., trans,trans content) | Higher trans,trans content allows for better packing and higher crystallinity of hard segments. mdpi.com | Increases stiffness, melting point, and thermal stability. researchgate.net |
| Soft Segment Molecular Weight | Longer soft segment chains promote more distinct phase separation. nih.gov | Increases flexibility and elongation at break; may decrease hardness. |
| Degree of Phase Separation | Determines the morphology (e.g., isolated hard domains vs. co-continuous phases). mdpi.com | A high degree of separation generally leads to better mechanical properties. researchgate.net |
Advanced Applications and Emerging Research Areas of Bis 4 Isocyanatocyclohexyl Methane Based Materials
Biomedical Engineering and Biocompatible Materials
The inherent biocompatibility of polyurethanes synthesized from HMDI has positioned them as leading candidates for a variety of biomedical applications. Unlike their aromatic counterparts, the degradation of HMDI-based polyurethanes does not yield toxic aromatic amines, a critical factor for in-vivo use. researchgate.net
Biodegradable Polyurethanes for Medical Devices and Surgical Implants
The versatility of HMDI allows for the creation of biodegradable polyurethanes with tunable properties, making them suitable for a range of medical devices and surgical implants. researchgate.netresearchgate.net These materials are often synthesized using polyester (B1180765) polyols, which introduce hydrolytically labile ester linkages into the polymer backbone, facilitating controlled degradation. researchgate.net The degradation rate can be precisely controlled by adjusting the formulation, such as the type of polyol and the hard segment content.
Research has demonstrated that HMDI-based polyurethane scaffolds can be fabricated with interconnected pores, which are crucial for tissue ingrowth and integration. nih.gov The mechanical properties of these scaffolds can be tailored to match those of the surrounding tissue, minimizing stress shielding and promoting healing. For instance, studies have shown that increasing the NCO:OH ratio in the synthesis can enhance the compressive strength and modulus of the resulting scaffolds. nih.gov
| Property | Value Range | Reference |
| Porosity | 64% - 83% | nih.gov |
| Pore Diameter | 50 - 300 µm | nih.gov |
| Compressive Strength | 100 - 190 MPa | nih.gov |
| Compressive Modulus | 1600 - 2300 MPa | nih.gov |
These biodegradable polyurethanes are being explored for applications such as orthopedic fixation devices, vascular grafts, and stents. researchgate.netnih.gov
Drug Delivery Systems
The segmented structure of HMDI-based polyurethanes makes them excellent candidates for controlled drug delivery systems. These materials consist of hard segments, formed by the reaction of HMDI with a chain extender, and soft segments, typically composed of a polyester or polyether polyol. The hard segments can form crystalline domains that act as physical crosslinks, while the soft segments provide flexibility. This microphase-separated morphology allows for the encapsulation and sustained release of therapeutic agents.
A notable example is the use of HMDI-based polyurethanes in intravaginal rings for the sustained release of drugs. For instance, research has shown the potential for delivering hydrophobic drugs like dexamethasone. The drug is dispersed within the polymer matrix, and its release is governed by diffusion through the polymer network. The release rate can be modulated by altering the polymer composition and morphology. Similarly, these materials are being investigated for use in glucose sensors, where their biocompatibility and permeability are advantageous.
Tissue Engineering Scaffolds for Cardiac and Cartilage Regeneration
In the field of tissue engineering, the goal is to develop scaffolds that mimic the native extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation. mdpi.com HMDI-based polyurethanes are being extensively investigated for creating scaffolds for both cardiac and cartilage regeneration due to their tunable mechanical properties and biocompatibility. researchgate.netmdpi.comnih.gov
For cardiac tissue engineering, scaffolds must be elastomeric and provide mechanical support to the damaged myocardium. mdpi.comnih.gov Researchers are developing HMDI-based polyurethane patches that can be seeded with cardiac cells and implanted to repair heart tissue after a myocardial infarction. rsc.org These scaffolds are designed to have mechanical properties that mimic those of the native heart muscle, allowing for synchronous contraction and relaxation. nih.gov
In cartilage regeneration, the challenge lies in creating scaffolds that can withstand the demanding mechanical environment of joints. nih.gov HMDI-based polyurethanes can be formulated to exhibit the required stiffness and resilience. Scaffolds with interconnected pores allow for the migration of chondrocytes and the deposition of new cartilage matrix. nih.gov Studies have shown that L929 fibroblast and chondrocytes exhibit excellent attachment and growth on these scaffolds, indicating a high degree of biocompatibility. nih.gov
| Application | Key Scaffold Properties | Desired Outcome |
| Cardiac Tissue Repair | Elastomeric, mimics myocardium mechanics, promotes cell alignment | Regeneration of functional heart tissue |
| Cartilage Regeneration | High compressive strength and modulus, interconnected pores | Formation of new, durable cartilage |
Biostability and Biodegradation Studies in Physiological Environments
The long-term performance of implantable medical devices depends on their biostability or, in the case of biodegradable devices, their predictable degradation profile. researchgate.net HMDI-based polyurethanes are known for their enhanced biostability compared to polyether-based polyurethanes, which are susceptible to oxidative degradation. The cycloaliphatic nature of HMDI contributes to this stability.
For biodegradable applications, the degradation of HMDI-based polyurethanes is primarily driven by the hydrolysis of the ester linkages in the soft segment. In-vitro degradation studies are typically conducted in phosphate-buffered saline (PBS) at physiological temperature (37°C) to simulate the body's environment. nih.gov The degradation rate can be influenced by factors such as the chemical structure of the polyol, the crosslink density, and the presence of additives. For example, the incorporation of beta-tricalcium phosphate (B84403) (β-TCP) has been shown to retard the in-vitro and in-vivo degradation of certain polyurethanes. nih.gov In-vivo studies in animal models, such as sheep, have demonstrated the biocompatibility and gradual degradation of these materials, with evidence of new bone growth in orthopedic applications. nih.gov
High-Performance Coatings and Adhesives
The attributes that make HMDI valuable in the biomedical field also translate to high-performance industrial applications, particularly in coatings and adhesives where durability and resistance to environmental factors are paramount.
Development of UV-Resistant and Hydrolytically Stable Coatings
Polyurethane coatings derived from aromatic diisocyanates are prone to yellowing upon exposure to UV radiation. In contrast, the aliphatic structure of HMDI imparts excellent UV stability, making it a preferred choice for coatings that require long-term color and gloss retention. These coatings are used in a variety of applications, including automotive finishes, aerospace coatings, and protective layers for plastics.
Specialty Elastomers and Foams
The exceptional versatility of H12MDI-based polyurethane elastomers (PUEs) stems from their segmented block copolymer structure, consisting of alternating soft and hard segments. The design and engineering of the hard segment (HS), formed by the reaction of H12MDI and a chain extender, is a critical strategy for tailoring the material's final properties. nih.gov Polyurethane elastomers exhibit microphase separation due to the thermodynamic immiscibility between the flexible polyol soft segment (SS) and the rigid urethane (B1682113) hard segment, leading to distinct microdomains that govern the material's mechanical behavior. nih.gov
Systematic studies have shown a direct correlation between the HS content and the mechanical properties of H12MDI-based elastomers. In poly(dimethylsiloxane)-based urea (B33335) elastomers (PSUs), for instance, the Young's modulus and ultimate tensile strength increase linearly as the HS content is raised from 5% to 20%. mdpi.comnih.govresearchgate.net This is attributed to the increased physical crosslinking provided by the well-ordered hard domains. The symmetry of the diisocyanate is also crucial; H12MDI-based elastomers exhibit an intermediate Young's modulus compared to softer elastomers made with the asymmetric isophorone (B1672270) diisocyanate (IPDI) and stiffer ones made with the symmetric trans-1,4-cyclohexane diisocyanate (CHDI). mdpi.comnih.gov
The table below summarizes findings from a study on PDMS-based urea elastomers, illustrating the impact of varying H12MDI-based hard segment content on key mechanical and optical properties.
| Hard Segment (HS) Content (%) | Young's Modulus (YM) | Ultimate Tensile Strength (UTS) | Elongation at Break (%) | Optical Transmittance (at 750 nm) | Key Observation |
|---|---|---|---|---|---|
| ~1.4 - 10 | Linearly Increasing | Linearly Increasing | 600 - 1100 | > 90% (Transparent) | Excellent elastomeric properties with high transparency. mdpi.comnih.gov |
| 15 - 20 | Continues to Increase | Continues to Increase | 600 - 1100 | Decreases to ~60% (Translucent) | Stiffer material with reduced optical clarity. mdpi.comnih.govresearchgate.net |
Furthermore, engineering is not limited to HS content. The molecular weight of the polyol soft segment also has a profound effect. In PUEs based on H12MDI and polycaprolactone (B3415563) (PCL) diols, increasing the molecular weight of the PCL soft segment enhances the degree of crystallinity, which in turn influences thermomechanical properties and shape memory behavior. nih.gov This dual approach—manipulating both the hard segment content and the soft segment structure—provides a powerful toolkit for designing H12MDI-based elastomers with a precisely controlled balance of stiffness, strength, and elasticity.
The formulation of polyurethane foams is a complex process where the final properties—ranging from soft and flexible to hard and rigid—are dictated by the choice of isocyanate, polyol, blowing agent, and catalysts. ajouronline.com While much of the literature focuses on aromatic isocyanates like Methylene (B1212753) Diphenyl Diisocyanate (MDI), the principles are adaptable to aliphatic systems using H12MDI, which offers distinct advantages such as UV stability and color retention.
Flexible Foams: The goal in flexible foam formulation is to create an open-cell structure that allows for air permeability and resilience. This is typically achieved by using high molecular weight polyether or polyester polyols with low functionality (2-3 hydroxyl groups per molecule). The reaction of H12MDI with these polyols, in the presence of water as a blowing agent, produces both urethane linkages (for polymer structure) and carbon dioxide gas (for foam expansion). The resulting polymer network has flexible chains that can bend and recover, giving the foam its characteristic soft feel.
Rigid Foams: In contrast, rigid foams require a high degree of cross-linking to create a strong, closed-cell structure capable of providing thermal insulation and structural support. nih.gov This is accomplished by using short-chain, highly functional polyols (functionality > 3). nih.gov When reacted with H12MDI, these polyols form a dense, three-dimensional polymer network. The closed-cell morphology traps the blowing agent, leading to excellent thermal insulation properties. Research into rigid polyurethane foams (RPUFs) often involves the use of bio-based polyols derived from sources like castor oil. researchgate.net In some advanced formulations, the high reactivity of certain recovered polyols may necessitate the use of a less reactive isocyanate to better control the foaming process, a role for which H12MDI is well-suited. mdpi.com
The primary distinction in formulation is summarized below:
| Feature | Flexible Foam Formulation | Rigid Foam Formulation |
| Polyol Type | High molecular weight, low functionality (2-3) | Low molecular weight, high functionality (>3) |
| Resulting Structure | Linear, flexible polymer chains | Highly cross-linked, rigid 3D network |
| Cell Structure | Primarily open-celled | Primarily closed-celled researchgate.net |
| Primary Function | Cushioning, comfort | Insulation, structural support nih.gov |
The use of H12MDI in these formulations imparts its characteristic non-yellowing and weather-resistant properties, making the resulting foams suitable for applications where long-term aesthetic and physical performance is required.
Smart Materials and Responsive Systems
H12MDI is a key building block in the creation of shape memory polymers (SMPs), a class of smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, typically heat. This behavior is rooted in the micro-segmented structure of the polyurethane. The covalent crosslinks form the permanent shape, while the thermally reversible domains (like crystalline soft segments or glassy hard segments) are used to fix the temporary shape.
In H12MDI-based shape memory polyurethane elastomers, the shape memory behavior is directly influenced by the molecular weight of the soft segment. nih.gov For instance, in systems using H12MDI as the hard segment and PCL as the soft segment, a higher PCL molecular weight leads to more defined crystalline soft domains, which enhances the shape memory effect. nih.gov
These materials can be engineered into actuators, which are devices that convert energy (e.g., thermal) into mechanical motion. The design of these actuators depends on carefully tuning the thermomechanical properties. By adjusting the ratio of different isocyanates or the crosslink density, properties like the glass transition temperature (T_g) and the storage modulus can be precisely controlled. mdpi.com For a material to function effectively as a shape memory actuator, it needs a significant drop in storage modulus (E') as it transitions from its glassy state (E'_g) to its rubbery state (E'_r). A high E'_g/E'_r ratio is indicative of good shape-fixity and shape-recovery properties. mdpi.com Poly(thiourethane) networks, which are analogous to polyurethane systems, have demonstrated that these properties can be tuned to design actuators for specific applications, such as self-actuating mechanisms. mdpi.com
A frontier in polymer science is the development of materials that can autonomously repair damage, thereby extending their service life and improving safety. Polyurethane systems, including those based on H12MDI, are prime candidates for the integration of self-healing functionalities due to their versatile chemistry. Two primary strategies are being explored: extrinsic and intrinsic self-healing.
Extrinsic Self-Healing (Microcapsule-Based): This approach embeds healing agents within the polymer matrix. One common method uses a two-part microcapsule system. researchgate.netillinois.edu One set of microcapsules contains a monomer (the healing agent), and a second set contains a catalyst. When a crack propagates through the material, it ruptures the microcapsules, releasing their contents. The monomer and catalyst mix in the crack plane and polymerize, bonding the fractured surfaces together. researchgate.net For this system to be effective in thermosets, the microcapsules and their contents must be thermally stable enough to survive the initial manufacturing process of the polymer matrix. illinois.edu Research has shown this to be a viable method, achieving healing efficiencies greater than 90%. illinois.edu
Intrinsic Self-Healing (Dynamic Bonds): This strategy incorporates reversible chemical bonds directly into the polymer backbone. These bonds can be broken and reformed in response to an external stimulus like heat or light, allowing the material to heal damage repeatedly. google.com This concept is closely related to the Covalent Adaptable Networks (CANs) used in advanced adhesives. mdpi.com Mechanisms include:
Diels-Alder Reactions: As discussed in the adhesives section, these cycloaddition reactions are thermally reversible. mdpi.com
Metal-Ligand Coordination: Polymer chains are cross-linked through coordination bonds with metal ions. These bonds are dynamic and can dissociate and re-associate to repair damage. google.com
Dynamic Action-Powered (DAP) Polymers: Some novel polymers are designed to liquify locally upon impact or heating, allowing for rapid bond reformation and healing once the stimulus is removed. eurekalert.org
The incorporation of these self-healing mechanisms into H12MDI-based polyurethanes promises to create a new generation of durable materials for demanding applications in coatings, elastomers, and structural components.
Additive Manufacturing and 3D/4D Printing Applications with H12MDI-based Resins
The unique properties of Bis(4-isocyanatocyclohexyl)methane (H12MDI), such as its excellent light stability, chemical resistance, and mechanical toughness, have positioned it as a valuable component in the formulation of advanced resins for additive manufacturing, also known as 3D printing. These resins are particularly suitable for vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), where a liquid resin is selectively cured layer-by-layer by a light source to build a three-dimensional object.
H12MDI is a key building block in the synthesis of polyurethane (PU)-based resins for 3D printing. researchgate.net Its aliphatic nature imparts superior resistance to UV degradation compared to aromatic isocyanates, making it ideal for applications where color stability and long-term performance under light exposure are critical. researchgate.net The versatility of polyurethane chemistry allows for the tailoring of material properties, from rigid and tough to soft and flexible, by carefully selecting the other components of the polymer network, such as polyols and chain extenders.
Research has focused on developing H12MDI-based polyurethane resins with a range of mechanical properties suitable for various applications. For instance, waterborne polyurethane-acrylate (WPUA) resins synthesized with H12MDI have been successfully used in DLP 3D printing. mdpi.com The mechanical characteristics of the final printed objects can be precisely controlled by adjusting the molecular weight and the content of the waterborne polyurethane in the resin formulation.
Detailed Research Findings
Studies have demonstrated a clear correlation between the composition of H12MDI-based resins and the mechanical performance of the resulting 3D printed parts. In the case of WPUA resins, an increase in the molecular weight of the polyurethane prepolymer, which is based on H12MDI and polycaprolactone diol (PCL), leads to a significant enhancement in the tensile strength of the printed material. mdpi.com This is attributed to the formation of a more robust micelle structure and increased hydrogen bonding within the soft domains of the polymer network. mdpi.com
Furthermore, the concentration of the H12MDI-based polyurethane within the printing resin plays a crucial role in determining the final properties. As the weight percentage of the waterborne polyurethane increases, the flexural strength of the photo-cured architectures is enhanced, while the hardness tends to decrease. mdpi.com This allows for the creation of materials that can range from more rigid components to more flexible and elastic objects. The viscosity of the resin, a critical parameter for successful 3D printing, is also directly influenced by the polyurethane content. mdpi.com
The following interactive data tables summarize the findings from research on H12MDI-based waterborne polyurethane-acrylate resins for 3D printing:
Table 1: Effect of Waterborne Polyurethane (WPU) Molecular Weight on Tensile Strength
| WPU Molecular Weight ( g/mol ) | Tensile Strength (MPa) |
| 3,000 | 37 |
| 30,000 | 73 |
Data sourced from a study on waterborne polyurethane-acrylate (WPUA) series for 3D DLP printing. mdpi.com
Table 2: Influence of Waterborne Polyurethane (WPU) Content on Mechanical Properties
| WPU Content (wt.%) | Flexural Strength (MPa) | Hardness (Shore A) | Viscosity (mPa·s) |
| 0 | 12 | - | 60 |
| 5 | - | - | - |
| 10 | - | - | - |
| 20 | 23 | 95 | ~250 |
| 30 | 25 | - | 300 |
Data sourced from a study on modified waterborne polyurethane-acrylate (WPUA) series. mdpi.com
The inherent properties of H12MDI-based polyurethanes also open up possibilities for their use in 4D printing. 4D printing is an advanced form of 3D printing where the printed object can change its shape or properties over time in response to an external stimulus, such as heat, light, or moisture. nih.gov This shape-changing behavior is often based on the principle of shape memory polymers (SMPs). nih.gov
H12MDI is a component that can be used in the synthesis of shape memory polyurethanes. mdpi.com These materials can be programmed into a temporary shape and will return to their original, permanent shape when the appropriate stimulus is applied. The hard segments formed by H12MDI and a chain extender can act as the physical crosslinks that determine the permanent shape, while the soft segments can be tailored to have a transition temperature that triggers the shape change. While specific research on 4D printing of H12MDI-based resins is still an emerging area, the established shape memory properties of polyurethanes containing this diisocyanate suggest a strong potential for their application in creating dynamic, responsive 3D-printed structures.
Sustainability and Environmental Considerations in Bis 4 Isocyanatocyclohexyl Methane Research
Bio-Based Monomer Integration and Renewable Resources
A primary strategy to enhance the sustainability of H12MDI-based polyurethanes is the incorporation of monomers derived from biomass. This approach targets both the isocyanate and the polyol components of the polymer.
The conventional synthesis of H12MDI involves the hydrogenation of 4,4'-methylenedianiline (B154101) (MDA). MDA itself is typically produced from petroleum-derived aniline (B41778) and formaldehyde. The development of a fully bio-based H12MDI is therefore contingent on the availability of bio-based versions of these precursors.
Research into producing aromatic compounds like aniline from renewable resources such as lignin (B12514952) and other biomass sources is ongoing. tue.nlnih.gov The hydrogenation of such bio-based anilines could, in principle, lead to a more sustainable route for producing the 4,4'-diaminodicyclohexylmethane (PACM) intermediate required for H12MDI synthesis. google.comresearchgate.net However, dedicated research and established industrial pathways for producing H12MDI entirely from bio-based precursors are still in early stages, with less focus compared to bio-based polyols. tue.nl
The transition from fossil-fuel-based diamines to bio-based alternatives is a significant area of research for various polymers. researchgate.net Bio-based diamines are being explored from renewable sources like itaconic acid, decanediamine, and butanediamine for the synthesis of polyamides, which could pave the way for similar advancements in isocyanate production. researchgate.net Furan-based compounds, derived from sources like lignin and sugars, are also being investigated as potential bio-based monomers for polyimides and polyamides, which could offer insights for future bio-based isocyanate synthesis. mdpi.comresearchgate.net
A more established and widely practiced approach to increasing the renewable content of H12MDI-based polyurethanes is the use of bio-based polyols. These polyols can be derived from various natural sources, including vegetable oils, carbohydrates, and lignin. dntb.gov.ua The combination of petrochemically-derived H12MDI with these bio-polyols results in partially bio-based polyurethanes with a reduced environmental footprint.
The properties of the resulting polyurethane can be tailored by selecting different types of bio-based polyols. For instance, polyurethanes synthesized from H12MDI and bio-based polyols derived from castor oil have been studied for various applications. dntb.gov.ua Research has also explored the use of H12MDI with polycaprolactone (B3415563) (PCL) diols of varying molecular weights to create polyurethane elastomers with specific morphological and thermomechanical properties. nih.gov The use of bio-based chain extenders, in conjunction with bio-polyols and H12MDI, can further enhance the bio-content and biodegradability of the final polymer, making them suitable for applications in tissue engineering. google.com
The table below summarizes various bio-based polyols that can be used in conjunction with H12MDI.
| Bio-Based Polyol Source | Type of Polyol | Potential Application Areas |
| Castor Oil | Polyol | Transdermal drug-delivery films, coatings, adhesives |
| Polycaprolactone (PCL) | Polyester (B1180765) Polyol | Biomedical elastomers, shape memory polymers |
| Poly(tetrahydrofuran) (pTHF) | Polyether Polyol | Biodegradable thermoplastic elastomers |
| Vegetable Oils (e.g., Soybean, Canola) | Polyol | Foams, coatings, adhesives |
| Lignin | Aromatic Polyol | Rigid foams, composites |
Green Chemistry Principles in H12MDI Polymerization Processes
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of H12MDI polymerization, several strategies are being explored. A significant advancement in the production of H12MDI itself is the use of a urea-based route instead of the highly toxic phosgene (B1210022), which is a key principle of green chemistry. alipa.org
Further green chemistry approaches in the polymerization of H12MDI include:
Catalysis: The use of efficient and less toxic catalysts is crucial. While organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) have been traditionally used, research is moving towards greener alternatives such as zirconium-based catalysts, which are considered more sustainable. nsf.govresearchgate.net Tertiary amines are also employed to accelerate the polymerization process. researchgate.net
Solvent-Free Processes: Many polyurethane synthesis processes are being developed to be solvent-free, which eliminates the environmental and health hazards associated with volatile organic compounds (VOCs). tue.nlgoogleapis.comglobethesis.com Research has demonstrated the successful synthesis of H12MDI-based polyurethanes in solvent-free systems, particularly for applications like adhesives and coatings. globethesis.com
Atom Economy: The polyaddition reaction used to form polyurethanes is inherently atom-economical, as the monomers combine to form the polymer with no byproducts.
Life Cycle Assessment of H12MDI-Derived Products
Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. For H12MDI, cradle-to-gate LCA data is available, which covers the environmental impacts from raw material extraction to the point where the H12MDI leaves the production facility.
The European Aliphatic Isocyanates Producers Association (ALIPA) has published Eco-Profiles that provide LCA data for aliphatic isocyanates, including H12MDI. alipa.orgalipa.org These profiles are intended to be used as building blocks for full cradle-to-grave LCAs of final polyurethane products. alipa.org ISOPA, the European diisocyanate and polyol producers association, also provides updated Eco-Profiles for the main polyurethane building blocks, which helps users to make current estimates of the environmental performance of their products. isopa.orgisopa.orgisopa.org These assessments consider various environmental impact categories.
The table below presents a selection of cradle-to-gate life cycle inventory data for the production of 1 kg of H12MDI, based on European industry averages.
| Impact Category | Unit | Value |
| Global Warming Potential (GWP100) | kg CO2 eq. | Data not publicly available in summarized form |
| Non-renewable Primary Energy | MJ | Data not publicly available in summarized form |
| Water Depletion | m³ | Data not publicly available in summarized form |
Note: Specific quantitative data from the ALIPA and ISOPA eco-profiles are often part of detailed reports and databases accessible to industry stakeholders and LCA practitioners. americanchemistry.comnih.govlca-data.comepa.govhighperformanceinsulation.eu The general trend in the polyurethane industry is a continuous effort to reduce these environmental impact figures through process optimization and the use of more sustainable raw materials.
Recycling and End-of-Life Strategies for H12MDI Polyurethanes
Developing effective end-of-life strategies for polyurethane products is crucial for a circular economy. For H12MDI-based polyurethanes, which are often thermosets, chemical recycling is a promising approach.
Chemical recycling involves the depolymerization of the polyurethane back into its constituent monomers or other valuable chemical feedstocks. Several methods are being investigated for polyurethanes, which are applicable to those based on aliphatic isocyanates like H12MDI.
Glycolysis: This is one of the most studied chemical recycling methods for polyurethanes. nih.govmdpi.comnih.govresearchgate.net The process involves reacting the polyurethane waste with a glycol at elevated temperatures, often in the presence of a catalyst, to break the urethane (B1682113) bonds and recover the polyol. mdpi.comresearchgate.net The recovered polyol can then be used to produce new polyurethane materials. Research has shown that aliphatic polyurethanes can be effectively depolymerized through glycolysis. nii.ac.jp
Hydrolysis: In this process, water is used to break down the polyurethane into its corresponding polyol and diamine (the precursor to the isocyanate). nii.ac.jpopenpolar.no Studies have demonstrated the successful hydrolysis of aliphatic polyurethanes using water under pressure with CO2, where the in-situ formed carbonic acid acts as a catalyst. nii.ac.jpopenpolar.no This method is considered environmentally friendly as it avoids the use of harsh acids. The rate of hydrolysis for aliphatic polyurethanes is reported to be higher than for aromatic ones. researchgate.net
Aminolysis: This method uses amines to break down the polyurethane, yielding polyols and substituted ureas. google.comnih.gov Microwave-assisted aminolysis has been shown to be an efficient method for the rapid degradation of polyurethane foams, allowing for the recovery of high-quality polyols. nih.gov
The table below summarizes the key features of these chemical recycling methods for H12MDI-based polyurethanes.
| Recycling Method | Reagent(s) | Key Recovered Products | Key Process Features |
| Glycolysis | Glycols (e.g., ethylene (B1197577) glycol, diethylene glycol) | Polyols | Well-established; can be performed with or without catalysts. mdpi.comresearchgate.net |
| Hydrolysis | Water (often with a catalyst like CO2) | Polyols, Diamines (e.g., PACM) | Environmentally friendly catalyst system; yields isocyanate precursor. nii.ac.jpopenpolar.no |
| Aminolysis | Amines | Polyols, Substituted Ureas | Can be very rapid, especially with microwave assistance. nih.gov |
Mechanical Recycling Methodologies
The pursuit of a circular economy for polymeric materials has intensified research into various recycling strategies. For polyurethanes (PUs) based on Bis(4-isocyanatocyclohexyl)methane, also known as hydrogenated MDI (H12MDI), mechanical recycling presents a primary route for waste management, particularly for thermoplastic polyurethane (TPU) elastomers. This approach involves the physical reprocessing of waste materials without altering their fundamental chemical structure.
Mechanical recycling of TPUs is a well-established method that typically includes several key stages: the collection and sorting of post-consumer or industrial waste, followed by grinding or shredding into smaller, more manageable particles. These particles can then be re-melted and reprocessed, often through extrusion or injection molding, to manufacture new products. This method is often favored for its relative simplicity and cost-effectiveness.
However, the thermal and mechanical stresses inherent in the reprocessing of TPUs can lead to a degree of polymer degradation. This degradation often manifests as a reduction in the molecular weight of the polymer chains. nih.gov The breaking of these chains can, in turn, influence the final properties of the recycled material. Research on general TPUs has shown that repeated extrusion cycles can lead to a decrease in viscosity and changes in mechanical performance. nih.gov For instance, a decrease in tensile strength and elongation at break is a commonly observed phenomenon in mechanically recycled TPUs. nih.gov
While specific research focusing exclusively on the mechanical recycling of TPUs derived from this compound is not extensively detailed in publicly available literature, the general principles observed for other TPUs can be extrapolated. The inherent stability of the aliphatic structure of this compound may influence its degradation profile during reprocessing. Aliphatic isocyanates like H12MDI are known for their excellent light stability, a property that benefits the virgin polymer. researchgate.net How this translates to stability during the rigors of mechanical recycling is a key area for further investigation.
The properties of the final recycled product are paramount to its viability in various applications. For TPUs, key mechanical properties include tensile strength, elongation at break, and hardness. The extent to which these properties are retained after recycling determines the potential end-use applications for the recycled material. In some cases, recycled TPU may be blended with virgin material to achieve the desired performance characteristics.
Table 1: Illustrative Mechanical Properties of Virgin vs. Recycled H12MDI-Based TPU
| Property | Virgin Material | 1st Recycling Cycle | 2nd Recycling Cycle |
| Tensile Strength (MPa) | 50 | 45 | 40 |
| Elongation at Break (%) | 600 | 550 | 500 |
| Hardness (Shore A) | 85 | 85 | 86 |
Further research is essential to fully characterize the mechanical recycling of polyurethanes derived from this compound. Detailed studies tracking the changes in molecular weight, morphology, and a wide range of mechanical properties over multiple recycling cycles would provide invaluable data for optimizing recycling processes and identifying suitable applications for the recycled materials, thereby contributing to a more sustainable life cycle for these versatile polymers.
Toxicological Research and Occupational Exposure Mechanisms of Bis 4 Isocyanatocyclohexyl Methane Academic Focus
Mechanistic Studies of Isocyanate-Induced Sensitization and Allergic Reactions
The sensitization mechanism of Bis(4-isocyanatocyclohexyl)methane involves complex immunological processes. Research indicates that skin sensitization is linked to the activation and proliferation of lymphocytes in the lymph nodes that drain the exposure site. nih.gov The activation of these lymphocytes is controlled by cytokines. nih.gov
Studies in animal models have elucidated the kinetics of cytokine production following initial exposure to HMDI. nih.gov Key findings include:
Biphasic Induction of Cytokines: Following primary exposure in mice, a biphasic induction of Interleukin-1 (IL-1) and Interleukin-6 (IL-6) was observed. nih.gov
Delayed Interleukin-4 Production: An increase in Interleukin-4 (IL-4) production was noted, but only when draining lymph node cells were prepared 96 hours after the sensitization event. nih.gov
Absence of Interleukin-2: Despite strong lymphocyte proliferation, there was no detectable production of Interleukin-2 (IL-2). nih.gov
These findings suggest a specific T-helper cell response pathway is involved in the sensitization process initiated by this isocyanate. While human exposure has led to skin sensitization, pulmonary sensitization has been reported less frequently. nih.gov
Research on Respiratory System Effects and Pulmonary Responses to Inhalation Exposure
Inhalation of this compound can lead to significant respiratory effects. cdc.gov Occupational exposure can irritate the nose, throat, and lungs, causing symptoms such as coughing, shortness of breath, chest tightness, wheezing, and a dry throat. cdc.gov
Key research findings on respiratory responses include:
Pulmonary Irritation: In animal bioassays using mice, HMDI was found to act primarily as a pulmonary irritant, with little to no sensory irritation observed. nih.gov The concentration required to reduce the respiratory rate by 50% (RD50) due to pulmonary irritation was determined to be 40 mg/m³. nih.gov
Pulmonary Edema: Higher levels of exposure can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency characterized by severe shortness of breath. cdc.gov
Lung Weight Increase: Studies on animals exposed to HMDI aerosols showed increases in lung weight when examined 24 hours after exposure. nih.gov
Respiratory Distress: Inhalation can cause respiratory distress, with clinical signs including bradypnea (abnormally slow breathing) and stridor. A hemorrhagic lung edema was identified as a potential cause of mortality in animal studies. europa.eu
While HMDI is predicted to be a respiratory tract sensitizer (B1316253) because it is a diisocyanate, instances of pulmonary sensitization in humans are considered rare compared to skin sensitization. nih.goveuropa.eu
Dermal Exposure and Skin Sensitization Mechanisms
Dermal contact is a primary route of occupational exposure to this compound, which is a known skin sensitizer. nih.govcdc.gov Contact can cause moderate to severe skin irritation and burns. europa.eu
The mechanism of skin sensitization involves an allergic reaction. nih.gov Once an individual develops an allergy to the compound, even very low levels of future exposure can trigger an itchy skin rash, a condition known as allergic contact dermatitis. europa.eunih.gov
Research in animal models has consistently shown the skin-sensitizing potential of HMDI. europa.eu Studies in guinea pigs demonstrated the development of extensive skin sensitivity following topical, intradermal, or intraperitoneal administration. nih.gov In some cases, workers exposed to the substance have developed allergic skin reactions. europa.eu
Investigation of Biological Activity and Immunological Responses in Model Systems
The biological and immunological responses to this compound have been investigated using various model systems, primarily animal studies, to understand its toxicological profile.
| Model System | Exposure Route | Observed Effect | Reference |
|---|---|---|---|
| Mouse | Dermal | Biphasic induction of IL-1 and IL-6; delayed increase in IL-4 production in draining lymph nodes. | nih.gov |
| Mouse | Inhalation (Aerosol) | Acted as a pulmonary irritant with an RD50 of 40 mg/m³. Increased lung weight 24 hours post-exposure. | nih.gov |
| Guinea Pig | Topical, Intradermal, Intraperitoneal | Development of extensive skin sensitivity. Limited evidence of pulmonary sensitivity. | nih.gov |
| Rat | Oral | Low acute toxicity with an LD50 of 9900 mg/kg body weight. Symptoms included severe diarrhea and weakness. | europa.eu |
| Rabbit | Dermal | Low acute dermal toxicity with an LD50 > 10,000 mg/kg. | europa.eu |
| Rabbit | Ocular | Irritant effects observed after instillation into the eyes. | europa.eu |
These studies highlight that the primary hazards are local effects on the skin and respiratory tract rather than systemic toxicity. The immunological response is characterized by a distinct cytokine profile, indicating a specific pathway for sensitization. nih.gov
Development of Advanced Risk Assessment Methodologies for Occupational Settings
The development of advanced risk assessment methodologies for occupational settings is crucial for protecting workers from the hazards of this compound. A standard risk assessment framework involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. europa.eunih.gov
For chemicals like HMDI, this process includes:
Hazard Identification: Recognizing that HMDI is a skin and respiratory sensitizer and an irritant is the first step. europa.euiupac.org This information is typically found on product labels and safety data sheets. iupac.org
Exposure Assessment: This involves quantifying worker exposure. Methodologies can range from using mathematical models to predict indoor air concentrations to direct measurement of air samples. nih.gov Biological monitoring, such as analyzing urine for metabolites, can also be used to quantify internal dose. nih.gov OSHA provides specific monitoring methods, such as those for isocyanate surface and dermal sampling. osha.gov
Dose-Response and Risk Characterization: This step involves comparing exposure levels to established occupational exposure limits (OELs), such as Threshold Limit Values (TLVs), to determine if the risk is acceptable. iupac.org The probabilistic nature of exposure and the variability in dose-response are increasingly considered to provide a more nuanced view of risk rather than a simple binary decision. nih.gov
An ongoing challenge and area of development is the refinement of animal models to better predict respiratory sensitization in humans, as no fully validated model currently exists. europa.eu Improving these models is key to enhancing the accuracy of risk assessments for diisocyanates like HMDI.
Q & A
Basic Research Questions
Q. What are the recommended characterization techniques for verifying the purity and structure of Bis(4-isocyanatocyclohexyl)methane?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm cyclohexyl and methane backbone structures, Fourier-transform infrared (FTIR) spectroscopy to identify the isocyanate (-NCO) functional group (peak ~2270 cm⁻¹), and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) can validate molecular weight (MW 262.35 g/mol). Cross-reference with canonical SMILES (O=C=NC1CCC(CC1)CC1CCC(CC1)N=C=O) and InChIKey (KORSJDCBLAPZEQ-UHFFFAOYSA-N) for structural validation .
Q. How can researchers assess the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Conduct hydrolysis experiments under controlled pH (e.g., pH 7–9) and temperature (20–25°C) to simulate natural conditions. Monitor degradation products (e.g., amines) via liquid chromatography-mass spectrometry (LC-MS). Compare results with predictive models like EPI Suite to estimate half-life and bioaccumulation potential. Evidence suggests low adsorption in soil and water, but hydrolysis kinetics require empirical validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors (linked to respiratory irritation, H335), wear nitrile gloves and safety goggles (prevents skin/eye contact, H315/H319), and store in airtight containers away from moisture. In case of spills, adsorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Firefighting requires CO₂ or dry chemical agents due to flammability risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between aquatic and mammalian models for this compound?
- Methodological Answer : Perform comparative toxicity assays using standardized protocols (e.g., OECD 202 for Daphnia magna vs. OECD 423 for rodent acute oral toxicity). Analyze discrepancies by adjusting for bioavailability (e.g., lipid solubility in aquatic vs. metabolic pathways in mammals). For example, while the predicted no-effect concentration (PNEC) for aquatic organisms is 68 µg/L , mammalian studies may reveal higher sensitivity due to metabolite generation (e.g., cyclohexylamines) .
Q. What experimental design optimizes the synthesis of polyurethane derivatives using this compound as a monomer?
- Methodological Answer : Employ a factorial design (e.g., 2³ DOE) to test variables:
- Catalyst type (tertiary amines vs. organotin compounds).
- Temperature (60–100°C).
- Molar ratio (NCO:OH, 1:1 to 1.2:1).
Measure outcomes via gel permeation chromatography (GPC) for molecular weight and dynamic mechanical analysis (DMA) for thermomechanical properties. Prioritize reproducibility by controlling moisture levels (<0.01% to prevent premature hydrolysis) .
Q. How does the stereochemistry of this compound influence its reactivity in polymer networks?
- Methodological Answer : Compare cis and trans isomers (if separable via preparative chromatography) in polyaddition reactions. Use differential scanning calorimetry (DSC) to track exothermic peaks during curing and atomic force microscopy (AFM) to analyze crosslink density. Computational modeling (e.g., density functional theory) can predict steric effects on reaction kinetics .
Q. What methodological frameworks are suitable for studying the long-term stability of this compound-based coatings under UV exposure?
- Methodological Answer : Design accelerated aging tests using QUV chambers (UVA-340 lamps, 0.76 W/m² at 340 nm). Monitor changes via:
- Chemical stability : FTIR to detect NCO group depletion.
- Physical stability : Gloss retention and adhesion tests (ASTM D4541).
Correlate data with Arrhenius models to extrapolate real-world degradation rates. Include controls with UV stabilizers (e.g., hindered amine light stabilizers) to assess formulation improvements .
Methodological Guidance for Data Interpretation
- Contradictory Results : When conflicting data arise (e.g., environmental vs. lab toxicity), apply sensitivity analysis to identify variables (e.g., test organism species, exposure duration) and validate via inter-laboratory studies .
- Theoretical Frameworks : Link experiments to polymer reaction kinetics (e.g., Flory-Stockmayer theory) or QSAR models for toxicity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
